molecular formula C13H10ClNO B030270 2-Amino-5-chlorobenzophenone CAS No. 719-59-5

2-Amino-5-chlorobenzophenone

カタログ番号: B030270
CAS番号: 719-59-5
分子量: 231.68 g/mol
InChIキー: ZUWXHHBROGLWNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5-chlorobenzophenone is a high-value chemical intermediate of significant importance in pharmaceutical research and organic synthesis. Its primary application lies in the synthesis of benzodiazepine-class compounds, where it serves as a crucial precursor. Specifically, it is a key building block in the synthetic pathways for various 1,4-benzodiazepines, a class of molecules studied for their interaction with the GABA_A receptor in the central nervous system. Researchers utilize this compound to develop and study novel analogs, investigate structure-activity relationships (SAR), and explore potential pharmacological profiles. The presence of both the reactive amino group and the chloro substituent on the benzophenone scaffold allows for selective functionalization, making it a versatile starting material for constructing complex heterocyclic systems. This product is offered in high purity to ensure consistency and reliability in sensitive research applications, including medicinal chemistry, process development, and analytical method development.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2-amino-5-chlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWXHHBROGLWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052463
Record name 2-Amino-5-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719-59-5
Record name 2-Amino-5-chlorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chlorbenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-chlorobenzophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, (2-amino-5-chlorophenyl)phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-5-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chlorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXAZEPAM BENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR80014ZBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of 2-Amino-5-chlorobenzophenone from p-chloroaniline and benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chlorobenzophenone is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the 1,4-benzodiazepine (B1214927) class of drugs which includes anxiolytics, sedatives, and anticonvulsants.[1][2] Its molecular structure is a cornerstone for building complex heterocyclic systems. This technical guide provides an in-depth overview of the synthesis of this compound from p-chloroaniline and benzonitrile (B105546). It includes a detailed experimental protocol, a summary of key quantitative data, and diagrams illustrating the reaction pathway and experimental workflow. This document is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Introduction

The synthesis of 2-aminobenzophenones is a critical step in the production of a wide range of therapeutic agents. The substituent pattern on the benzophenone (B1666685) core significantly influences the pharmacological profile of the final drug molecule.[1] this compound, in particular, is a precursor to many widely prescribed benzodiazepines.[1] While several synthetic routes exist, including the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride and Grignard reactions with 2-aminobenzonitriles, the reaction of p-chloroaniline with benzonitrile offers a distinct pathway.[2][3][4] This reaction is analogous to the Houben-Hoesch reaction, which involves the acylation of electron-rich arenes with nitriles in the presence of a Lewis acid and hydrogen chloride.[5][6][7]

Synthesis from p-Chloroaniline and Benzonitrile

The synthesis of this compound from p-chloroaniline and benzonitrile proceeds via a Lewis acid-catalyzed reaction. The process involves the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the final product.

Reaction Pathway

The reaction is a type of electrophilic aromatic substitution where the nitrile, activated by a Lewis acid, acts as the acylating agent.

reaction_pathway p_chloroaniline p-Chloroaniline ketimine_intermediate Ketimine Intermediate p_chloroaniline->ketimine_intermediate benzonitrile Benzonitrile activated_nitrile Activated Nitrile Complex benzonitrile->activated_nitrile + Lewis Acid lewis_acid BCl₃ / AlCl₃ activated_nitrile->ketimine_intermediate Electrophilic Aromatic Substitution product This compound ketimine_intermediate->product Hydrolysis hydrolysis Hydrolysis (HCl, H₂O)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on a reported synthesis of this compound.[8]

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
p-Chloroaniline127.57640 mg5.02
Benzonitrile103.121 mL9.7
Boron trichloride (B1173362)117.17640 mg5.46
Aluminum chloride133.34734 mg5.50
Tetrachloroethane167.857.5 mL-
2 N Hydrochloric acid-10 mL-
Methylene (B1212753) chloride-As needed-
95% Ethanol (B145695)-5 mL-
2 N Sodium hydroxide (B78521)-10 mL-
Benzene (B151609)-As needed-
Alumina-For chromatography-

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve p-chloroaniline (640 mg) in tetrachloroethane (5 mL).

  • Addition of Reagents: Under ice cooling, add a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 mL), benzonitrile (1 mL), and aluminum chloride (734 mg) to the p-chloroaniline solution.

  • Reflux: The resulting mixture is refluxed for 6 hours.

  • Work-up and Hydrolysis: After cooling, the reaction mixture is treated with 2 N hydrochloric acid (10 mL) and heated at 70-80°C for 20 minutes. The mixture is then extracted with methylene chloride.

  • Isolation of Crude Product: The methylene chloride layer is evaporated to give a residue.

  • Hydrolysis of Unreacted Benzonitrile: To the residue, 95% ethanol (5 mL) and 2 N sodium hydroxide (10 mL) are added. The mixture is refluxed for 1 hour to hydrolyze any remaining benzonitrile.

  • Extraction: The mixture is then extracted with methylene chloride.

  • Purification: The methylene chloride layer is evaporated, and the residue is dissolved in benzene. The solution is subjected to column chromatography on alumina, eluting with benzene.

  • Final Product: The benzene eluate yields this compound (486 mg). The product can be recrystallized from ether to give crystals with a melting point of 99°C.[8]

Yield Calculation:

  • Theoretical yield: (moles of p-chloroaniline) * (molar mass of product) = (0.00502 mol) * (231.68 g/mol ) = 1.163 g

  • Actual yield: 486 mg = 0.486 g

  • Percentage yield: (0.486 g / 1.163 g) * 100% = 41.8%

Experimental Workflow

experimental_workflow start Start dissolve Dissolve p-chloroaniline in tetrachloroethane start->dissolve add_reagents Add BCl₃, Benzonitrile, and AlCl₃ under cooling dissolve->add_reagents reflux Reflux for 6 hours add_reagents->reflux workup Acidic work-up with HCl and heat reflux->workup extract1 Extract with Methylene Chloride workup->extract1 evaporate1 Evaporate Solvent extract1->evaporate1 hydrolyze Hydrolyze unreacted nitrile with NaOH/Ethanol evaporate1->hydrolyze extract2 Extract with Methylene Chloride hydrolyze->extract2 evaporate2 Evaporate Solvent extract2->evaporate2 chromatography Column Chromatography on Alumina evaporate2->chromatography recrystallize Recrystallize from Ether chromatography->recrystallize product Pure this compound recrystallize->product

Caption: General experimental workflow for the synthesis.

Alternative Synthetic Routes

For a comprehensive understanding, it is pertinent to mention other established methods for synthesizing this compound.

  • Friedel-Crafts Acylation: This method involves the acylation of p-chloroaniline with benzoyl chloride. However, the amino group of the aniline (B41778) deactivates the ring and reacts with the Lewis acid catalyst, often necessitating a protection-deprotection sequence.[3][9]

  • From 5-chloro-3-phenyl-2,1-benzisoxazole: This intermediate, synthesized from p-chloronitrobenzene and phenylacetonitrile, can be reduced to this compound.[3][10] One method describes the reduction using iron powder in ethanol with a catalytic amount of sulfuric acid, achieving a high yield of 95.1%.[11]

  • Grignard Reaction: The reaction of a Grignard reagent, such as phenylmagnesium bromide, with 2-amino-5-chlorobenzonitrile (B58002) is another viable route.[2][12]

Conclusion

The synthesis of this compound from p-chloroaniline and benzonitrile provides a direct route to this important pharmaceutical intermediate. The Houben-Hoesch type reaction, while potentially having a moderate yield, is a notable method. The choice of synthetic route in a drug development setting will often depend on factors such as starting material cost, scalability, and environmental impact. The detailed protocol and data presented in this guide are intended to aid researchers in the practical application and further optimization of this synthesis.

References

physical and chemical properties of 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ACB) is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a wide array of pharmaceutical compounds, most notably the 1,4-benzodiazepine (B1214927) class of drugs.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of ACB, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in drug development and other industrial fields. All quantitative data is presented in structured tables for clarity and ease of comparison, and key chemical pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a yellow crystalline powder at standard conditions.[2][3] It is stable under recommended storage conditions, though it is incompatible with strong oxidizing agents.[3][4][5] Its solubility profile indicates it is soluble in DMSO, sparingly soluble in methanol, and insoluble in water.[3][4][6]

Table 1: Physical Properties of this compound
PropertyValueReferences
AppearanceYellow crystalline powder[2][3][4]
Melting Point96-100 °C[2][4][7]
Boiling Point207 °C[4][7]
Density1.33 g/cm³[4][8]
Flash Point198 °C (388.4 °F) - closed cup[9]
Vapor Pressure0-1 Pa at 20-25 °C[4]
Water SolubilityInsoluble[3]
SolubilitySoluble in DMSO; gives faint turbidity in methanol[3][4][5][6]
Table 2: Chemical Identifiers and Molecular Data
IdentifierValueReferences
IUPAC Name (2-amino-5-chlorophenyl)-phenylmethanone[10]
Synonyms 4-Chloro-2-benzoylaniline, 2-Benzoyl-4-chloroaniline[11][12]
CAS Number 719-59-5[1][4][10]
Molecular Formula C₁₃H₁₀ClNO[1][4][10]
Molecular Weight 231.68 g/mol [1][4][10]
InChI 1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2[6][10]
InChIKey ZUWXHHBROGLWNH-UHFFFAOYSA-N[6][10]
SMILES C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N[10]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Summary of Spectral Data
TechniqueDescriptionReferences
¹H NMR Spectra available for proton nuclear magnetic resonance.[13][14]
¹³C NMR Spectra available for carbon-13 nuclear magnetic resonance.[15]
Mass Spectrometry Electron Ionization (EI) mass spectra are available, with a top peak m/z of 230.[10][16][17]
Infrared (IR) Spectroscopy ATR-IR and KBr wafer spectra are available for vibrational mode analysis.[10][18][19][20]

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily centered around its aromatic amino group. This group's nucleophilicity allows for a variety of chemical transformations, which are fundamental to its role as a synthetic intermediate.[21]

  • N-Acylation: The amino group readily reacts with acid chlorides (e.g., chloroacetyl chloride) or anhydrides in the presence of a base like pyridine (B92270) to form the corresponding amides. This is often the initial step in the synthesis of benzodiazepines.[21][22]

  • Condensation and Cyclization: It can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). Subsequent cyclization reactions are key to forming heterocyclic systems.[21][23]

  • Diazotization: As a primary aromatic amine, it can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[21]

The presence of the electron-withdrawing benzoyl group and the chlorine atom influences the electron density on the aniline (B41778) ring, modulating the basicity and reactivity of the amino group.[21]

logical_relationship ACB This compound AminoGroup Primary Amino Group (-NH2) ACB->AminoGroup possesses Reactions Key Reactions AminoGroup->Reactions enables Acylation N-Acylation Reactions->Acylation Condensation Condensation/ Cyclization Reactions->Condensation Diazotization Diazotization Reactions->Diazotization Amides Amide Intermediates Acylation->Amides leads to Benzodiazepines 1,4-Benzodiazepines Condensation->Benzodiazepines core of Other Other Functionalized Derivatives Diazotization->Other yields Products Versatile Products Amides->Products Benzodiazepines->Products Other->Products

Core Reactivity of this compound

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of ACB have been reported.

Method 1: From p-Chloroaniline and Benzonitrile (B105546) [24]

  • To a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), add a solution of boron trichloride (B1173362) (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml), and aluminum chloride (734 mg) under ice cooling.

  • Reflux the resulting mixture for 6 hours.

  • After cooling, add 2 N hydrochloric acid (10 ml) to the reaction mixture and heat at 70-80 °C for 20 minutes.

  • Extract the mixture with methylene (B1212753) chloride.

  • Evaporate the methylene chloride layer to obtain a residue.

  • Add 95% ethanol (B145695) (5 ml) and 2 N sodium hydroxide (B78521) (10 ml) to the residue and reflux for 1 hour to hydrolyze any remaining benzonitrile.

  • Extract with methylene chloride, evaporate the solvent, and dissolve the residue in benzene.

  • Purify the product by chromatography on an alumina (B75360) column, eluting with benzene.

  • Recrystallize the obtained product from ether to yield crystals of this compound.

Method 2: Reduction of 5-chloro-3-phenyl-2,1-benzisoxazole [25][26] This industrial method involves the reduction of an isoxazole (B147169) intermediate, often using iron powder in the presence of an acid like hydrochloric acid.

  • Prepare a reaction mixture of the isoxazole intermediate, toluene, hydrochloric acid, and iron powder.[25]

  • Slowly heat the mixture to reflux and maintain the temperature for approximately 2.5-3 hours, monitoring the reaction's progress.[25]

  • Once the reaction is complete, separate the iron mud via filtration.[25]

  • Cool the filtrate, which will cause the product to crystallize.[25]

  • Isolate the wet this compound by centrifugation.[25]

  • Dry the product to obtain the final finished compound.[25]

General N-Acylation with Chloroacetyl Chloride[23][24]

This reaction is a common subsequent step in pharmaceutical synthesis.

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as toluene.

  • Reflux the solution with chloroacetyl chloride (2.0 eq) for approximately 2.5 hours to expel the hydrogen chloride gas formed.

  • Cool the resulting solution.

  • Wash the solution with a cold, dilute aqueous ammonia (B1221849) solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Recrystallize the crude residue from alcohol to afford the purified 2-(chloroacetamido)-5-chlorobenzophenone.

Applications in Research and Drug Development

This compound is a cornerstone intermediate in the pharmaceutical industry.[2]

  • Benzodiazepine (B76468) Synthesis: It is the primary starting material for numerous benzodiazepine drugs, including diazepam, chlordiazepoxide, lorazepam, and prazepam.[1][6][27] The synthesis pathway typically involves acylation of the amino group, followed by cyclization to form the characteristic diazepine (B8756704) ring.[27]

  • Anti-inflammatory and Other Therapeutic Agents: The benzophenone (B1666685) scaffold is present in various compounds investigated for anti-inflammatory, antimicrobial, and skeletal muscle relaxant activities.[3][22][23]

  • Industrial Applications: Beyond pharmaceuticals, it is used in the manufacturing of dyes and pigments.[3] It also serves as a drug stabilizer, preventing degradation and extending the shelf-life of certain medications.[2][28]

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis of Chlordiazepoxide ACB 2-Amino-5- chlorobenzophenone Step1 React with Hydroxylamine ACB->Step1 Oxime Oxime Intermediate Step1->Oxime Step2 React with Chloroacetyl Chloride Oxime->Step2 Quinazoline 6-chloro-2-chloromethyl-4- phenylquinazolin-3-oxide Step2->Quinazoline Step3 React with Methylamine Quinazoline->Step3 Ring Expansion Chlordiazepoxide Chlordiazepoxide Step3->Chlordiazepoxide

Workflow: Synthesis of Chlordiazepoxide from ACB

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling the powder.[9]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation and ensure adequate ventilation.[11]

  • Storage: Store in a cool place, below +30°C, in a tightly closed container.[3][4][5]

  • Stability: The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents.[11]

Conclusion

This compound is a compound of high strategic importance in medicinal and industrial chemistry. Its well-defined physical properties, coupled with the versatile reactivity of its amino group, make it an indispensable building block for complex molecular architectures, particularly in the synthesis of benzodiazepines and other therapeutic agents. A thorough understanding of its chemical behavior, synthesis, and handling is essential for professionals engaged in drug discovery, development, and chemical manufacturing.

References

solubility profile of 2-Amino-5-chlorobenzophenone in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-5-chlorobenzophenone (ACB), a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepines.[1] Understanding the solubility of this compound in common organic solvents is critical for its synthesis, purification, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination and synthesis, and visual workflows to aid in laboratory processes.

Core Data Presentation: Solubility of this compound

The solubility of this compound has been reported in a variety of common organic solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that some conflicting data exists in the literature, which is highlighted below. The solubility is influenced by factors such as temperature and the polymorphic form of the compound.

Solvent ClassSolvent NameFormulaSolubilityTemperature (°C)Observations
Alcohols MethanolCH₃OH-AmbientGives very faint turbidity.[2][3][4]
Ethanol (B145695)C₂H₅OH1 mg/mLAmbient[5]
High SolubilityRefluxCommonly used for recrystallization, suggesting high solubility at elevated temperatures.[6]
Ketones AcetoneC₃H₆OSolubleAmbient[7]
Esters Ethyl AcetateC₄H₈O₂SolubleAmbient[7][8]
Ethers Diethyl EtherC₄H₁₀O--Used for recrystallization, implying moderate solubility at reflux and low solubility at room temperature.[9]
Halogenated DichloromethaneCH₂Cl₂SolubleAmbient[7]
Hydrocarbons
ChloroformCHCl₃SolubleAmbient[7][8]
Amides Dimethylformamide (DMF)C₃H₇NO1 mg/mLAmbient[5]
Sulfoxides Dimethyl sulfoxide (B87167) (DMSO)C₂H₆SO2 mg/mLAmbient[5]
55 mg/mLAmbientSonication is recommended.[10]
100 mg/mLAmbientUltrasonic assistance may be needed.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing data. This section outlines protocols for determining solubility and for the synthesis and purification of this compound.

Protocol 1: Gravimetric Determination of Solubility

This method is a fundamental technique for quantitatively measuring the solubility of a solid in a solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Equilibration: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container.

  • Agitate the mixture at a constant temperature using a shaker or water bath until equilibrium is reached. This can take several hours to days, and it is recommended to monitor the concentration of the supernatant over time to ensure equilibrium has been established.

  • Separation: Once at equilibrium, allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a pre-heated or ambient temperature syringe, and filter it to remove any undissolved particles.[12]

  • Solvent Evaporation: Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporating dish.[13][14]

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature may be used.

  • Mass Determination: Once the solvent is completely removed, weigh the evaporating dish containing the solid residue. The difference in weight corresponds to the mass of dissolved this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Protocol 2: Synthesis via Friedel-Crafts Acylation and Purification by Recrystallization

A common route for the synthesis of this compound is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride.[15][16]

Materials:

  • p-Chloroaniline

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst

  • Tetrachloroethane or other suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Methylene (B1212753) chloride

  • Ethanol (for recrystallization)

  • Activated carbon (optional)

Synthesis Procedure:

  • In a reaction vessel, dissolve p-chloroaniline in tetrachloroethane.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.

  • Add benzoyl chloride dropwise to the cooled mixture while stirring.

  • After the addition is complete, reflux the mixture for several hours.[9]

  • Cool the reaction mixture and carefully quench it with dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with a dilute sodium hydroxide solution and then with water, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Evaporate the solvent to obtain the crude this compound.

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[6]

  • If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated at reflux.[2][17]

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.[17]

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.[17]

  • Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

G Experimental Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess agitate Agitate at constant temperature (e.g., shaker bath) add_excess->agitate reach_equilibrium Allow to reach equilibrium (several hours to days) agitate->reach_equilibrium settle Allow undissolved solid to settle reach_equilibrium->settle filter Filter a known volume of the saturated supernatant settle->filter weigh_filtrate Weigh a precise aliquot of the filtrate filter->weigh_filtrate evaporate Evaporate solvent completely weigh_filtrate->evaporate weigh_residue Weigh the solid residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end G Synthesis and Purification of this compound cluster_synthesis Synthesis: Friedel-Crafts Acylation cluster_purification Purification: Recrystallization start Start with p-chloroaniline and benzoyl chloride reaction React in the presence of a Lewis acid catalyst (e.g., AlCl3) start->reaction reflux Reflux the reaction mixture reaction->reflux quench Quench with dilute HCl reflux->quench extract Extract with organic solvent quench->extract dry Dry and evaporate solvent extract->dry crude_product Obtain crude product dry->crude_product dissolve Dissolve crude product in minimal hot ethanol crude_product->dissolve decolorize Decolorize with activated carbon (optional) dissolve->decolorize hot_filter Hot filtration decolorize->hot_filter crystallize Cool to induce crystallization hot_filter->crystallize vacuum_filter Collect crystals via vacuum filtration crystallize->vacuum_filter wash Wash with cold ethanol vacuum_filter->wash dry_crystals Dry purified crystals wash->dry_crystals end End dry_crystals->end

References

A Spectroscopic Investigation of 2-Amino-5-chlorobenzophenone: An FT-IR and FT-Raman Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone (2A-5CB) is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of benzodiazepines.[1][2][3] Its molecular structure, characterized by a benzophenone (B1666685) backbone with amino and chloro substituents, gives rise to distinct chemical and physical properties that are of significant interest in medicinal chemistry and materials science.[1] A thorough understanding of its vibrational properties through techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy is crucial for quality control, structural elucidation, and predicting its behavior in various chemical environments. This technical guide provides a comprehensive overview of the FT-IR and FT-Raman spectral analysis of this compound, including detailed experimental protocols, tabulated spectral data, and a logical workflow for its analysis.

Experimental Protocols

The experimental methodologies for acquiring FT-IR and FT-Raman spectra of this compound are critical for obtaining high-quality, reproducible data. The following protocols are based on established spectroscopic studies.[4]

FT-IR Spectroscopy

The solid-phase FT-IR spectrum of this compound is typically recorded at room temperature.

  • Instrumentation : A Bruker IFS 66V vacuum Fourier transform spectrometer or a similar instrument is used.[4]

  • Spectral Range : The spectrum is recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹.[4][5]

  • Sample Preparation : The sample is prepared using a standard KBr pellet technique. A small amount of the crystalline compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Data Acquisition : A Globar source and a KBr beam splitter are commonly employed. The spectrum is typically recorded with a resolution of ±1 cm⁻¹.[4]

FT-Raman Spectroscopy

The FT-Raman spectrum provides complementary information to the FT-IR spectrum, particularly for non-polar bonds.

  • Instrumentation : The FT-Raman spectra can be recorded on an instrument like the Bruker IFS 66V spectrometer equipped with an FRA 106 Raman accessory.[4]

  • Spectral Range : The spectrum is typically recorded over a range of 3500 to 50 cm⁻¹.[4][5]

  • Excitation Source : A Nd:YAG laser operating at 1064 nm with a power of 200 mW is a common excitation source.[4]

  • Sample Preparation : The sample is typically analyzed in its solid, crystalline form without any special preparation.

Spectral Data and Analysis

The vibrational spectra of this compound have been analyzed and assigned based on experimental observations and supported by computational methods like Density Functional Theory (DFT).[4][5] The following tables summarize the key vibrational frequencies and their assignments from both FT-IR and FT-Raman analyses.

FT-IR Spectral Data Summary
Wavenumber (cm⁻¹)IntensityAssignment
3485StrongAsymmetric stretching of NH₂
3355StrongSymmetric stretching of NH₂
3065MediumAromatic C-H stretching
1625Very StrongC=O stretching
1585Very StrongPhenyl C-C stretching
1555StrongNH₂ scissoring
1475MediumPhenyl C-C stretching
1315StrongC-N stretching
1240MediumIn-plane bending of C-H
820StrongOut-of-plane bending of C-H
704MediumC-Cl stretching[5]
FT-Raman Spectral Data Summary
Wavenumber (cm⁻¹)IntensityAssignment
3060StrongAromatic C-H stretching
1620MediumC=O stretching
1590Very StrongPhenyl C-C stretching
1320MediumC-N stretching
1150StrongIn-plane bending of C-H
1000Very StrongRing breathing mode
709MediumC-Cl stretching[5]
250StrongTorsional modes

Logical Workflow for Spectral Analysis

The comprehensive analysis of this compound using vibrational spectroscopy follows a structured workflow, from initial sample handling to final data interpretation and reporting.

Spectral Analysis Workflow cluster_prep Sample Preparation & Acquisition cluster_exp Experimental Analysis cluster_analysis Data Processing & Interpretation cluster_report Reporting Sample Obtain 2-Amino-5- chlorobenzophenone Sample Purity Assess Purity (e.g., via NMR, MS) Sample->Purity FTIR_Prep Prepare KBr Pellet for FT-IR Purity->FTIR_Prep Raman_Prep Prepare Solid Sample for FT-Raman Purity->Raman_Prep FTIR_Acq Acquire FT-IR Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq Raman_Acq Acquire FT-Raman Spectrum (3500-50 cm⁻¹) Raman_Prep->Raman_Acq Process_FTIR Process FT-IR Data (Baseline Correction, Peak Picking) FTIR_Acq->Process_FTIR Process_Raman Process FT-Raman Data (Baseline Correction, Peak Picking) Raman_Acq->Process_Raman Assign_Bands Assign Vibrational Bands (Group Frequencies, Literature) Process_FTIR->Assign_Bands Visualize Generate Spectra Plots Process_FTIR->Visualize Process_Raman->Assign_Bands Process_Raman->Visualize DFT_Calc Perform DFT Calculations (Optional, for confirmation) Assign_Bands->DFT_Calc Compare Compare Experimental and Theoretical Spectra Assign_Bands->Compare DFT_Calc->Compare Tabulate Tabulate Peak Positions and Assignments Compare->Tabulate Report Compile Technical Report/ Whitepaper Tabulate->Report Visualize->Report

Caption: Workflow for the FT-IR and FT-Raman spectral analysis of this compound.

Conclusion

The combined application of FT-IR and FT-Raman spectroscopy provides a powerful and comprehensive approach for the vibrational characterization of this compound. The detailed spectral data and assignments presented in this guide serve as a valuable resource for researchers and professionals in drug development and materials science. The established experimental protocols and the logical workflow for analysis ensure the generation of reliable and interpretable data, which is fundamental for quality assurance and for advancing the understanding of this important chemical compound. The correlation of experimental findings with theoretical calculations, such as DFT, can further enhance the accuracy of spectral assignments and provide deeper insights into the molecular structure and properties of this compound.

References

The Pivotal Role of 2-Amino-5-chlorobenzophenone in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 2-Amino-5-chlorobenzophenone as a key pharmaceutical intermediate, with a primary focus on its application in the synthesis of benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. This document provides a comprehensive overview of its synthesis, key reactions, and the experimental protocols for the production of several blockbuster drugs.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₀ClNO, is a substituted benzophenone (B1666685) that serves as a fundamental building block in the pharmaceutical industry.[1] Its unique structure, featuring an amino group and a chlorine atom on one phenyl ring and a second phenyl ring attached to the carbonyl group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] It is most notably recognized as the cornerstone for the synthesis of numerous benzodiazepines, including diazepam, chlordiazepoxide, lorazepam, and alprazolam.[2][3] Beyond benzodiazepines, it also finds application as an intermediate in the development of anti-inflammatory, antibacterial, and anticancer drugs.[1]

Chemical Properties:

PropertyValue
CAS Number 719-59-5
Molecular Formula C₁₃H₁₀ClNO
Molar Mass 231.68 g/mol
Appearance Pale yellow solid
Melting Point 99 °C
Purity (Typical) ≥99.5%

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. A common and effective method involves the reduction of 5-chloro-3-phenyl-2,1-benzisoxazole.

Synthesis via Reduction of 5-chloro-3-phenyl-2,1-benzisoxazole

This method involves two main steps: the synthesis of the isoxazole (B147169) intermediate and its subsequent reduction to the target compound.

Experimental Protocol:

Step 1: Synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole [4]

  • In a suitable reaction vessel, mix 95% ethanol, sodium hydroxide (B78521), p-chloronitrobenzene, and phenylacetonitrile (B145931) in a mass ratio of 10:1.2:2:1.7, respectively.

  • Stir the mixture at 2000 rpm for 30 minutes.

  • Subject the mixture to ultrasonic oscillation for 1 hour at a frequency of 40 Hz and a power of 100-200W, maintaining a temperature of 25-35 °C.

  • Microwave the resulting product for 10 minutes at a power of 200-400W.

  • Add water to the system, filter the mixture, and wash the filter residue three times with methanol.

  • Dry the solid to obtain 5-chloro-3-phenyl-2,1-benzisoxazole.

Step 2: Reduction to this compound [5]

  • In a reaction kettle, charge toluene, hydrochloric acid, 5-chloro-3-phenyl-2,1-benzisoxazole, and iron powder in a mass ratio of 2.5:1.2:1:0.5, respectively.

  • Slowly heat the mixture to reflux and maintain the temperature.

  • Monitor the reaction progress by sampling and testing until the reaction is complete.

  • After completion, separate the iron mud and perform press filtration.

  • Cool the filtrate and centrifuge to obtain wet this compound.

  • Dry the product to obtain the finished compound.

Logical Relationship for the Synthesis of this compound:

G A p-Chloronitrobenzene + Phenylacetonitrile B 5-chloro-3-phenyl-2,1-benzisoxazole A->B  NaOH, Ethanol, Ultrasonication, Microwave C This compound B->C  Fe, HCl, Toluene, Reflux

Caption: Synthesis of this compound.

Role as a Precursor in Benzodiazepine (B76468) Synthesis

This compound is the archetypal starting material for a vast array of non-fluorinated benzodiazepines.[6] The general synthetic strategy involves the acylation of the amino group, followed by cyclization to form the characteristic seven-membered diazepine (B8756704) ring.

Synthesis of Diazepam

Diazepam, marketed under the brand name Valium, is a widely prescribed benzodiazepine. Its synthesis from this compound is a well-established process.

Experimental Protocol:

Step 1: Synthesis of 2-chloroacetamido-5-chlorobenzophenone [7][8]

  • In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 0.09 mol of this compound to 300-350 ml of an 80-85% ethyl acetate (B1210297) solution.

  • Control the stirring speed at 120-160 rpm and maintain the solution temperature at 27-30 °C.

  • Dropwise, add 0.11 mol of chloroacetyl chloride.

  • After the addition is complete, slowly heat the solution to 80-85 °C and maintain this temperature for 4-4.5 hours.

  • Cool the solution to 5-8 °C to precipitate yellow crystals.

  • Filter the crystals, wash with an ethylenediamine (B42938) solution and then a saline solution.

  • Dehydrate the product with a suitable dehydrating agent (e.g., anhydrous calcium chloride) to obtain 2-chloroacetamido-5-chlorobenzophenone. A yield of 87% has been reported for this step.[8]

Step 2: Cyclization and Methylation to Diazepam [3]

  • The resulting 2-chloroacetamido-5-chlorobenzophenone is then reacted with ammonia (B1221849) to form the seven-membered diazepine ring, yielding 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

  • This intermediate is subsequently methylated using a methylating agent like methyl sulfate (B86663) in the presence of a base such as sodium ethoxide to yield diazepam.[3]

Reaction Pathway for Diazepam Synthesis:

G A This compound B 2-chloroacetamido-5-chlorobenzophenone A->B  Chloroacetyl chloride, Ethyl acetate C 7-chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one B->C  Ammonia D Diazepam C->D  Methyl sulfate, Sodium ethoxide

Caption: Synthesis of Diazepam.

Synthesis of Chlordiazepoxide

Chlordiazepoxide, known by the trade name Librium, is another prominent benzodiazepine synthesized from this compound.

Experimental Protocol: [1][9]

  • This compound is first reacted with hydroxylamine (B1172632) to form this compound oxime.

  • The resulting oxime is then reacted with chloroacetyl chloride in acetic acid. This leads to the formation of 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide.[1]

  • Finally, reaction with methylamine (B109427) results in the formation of chlordiazepoxide.[1]

Reaction Pathway for Chlordiazepoxide Synthesis:

G A This compound B This compound oxime A->B  Hydroxylamine C 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide B->C  Chloroacetyl chloride, Acetic acid D Chlordiazepoxide C->D  Methylamine

Caption: Synthesis of Chlordiazepoxide.

Synthesis of Lorazepam

Lorazepam, marketed as Ativan, is synthesized from a derivative of this compound, namely 2-amino-2',5-dichlorobenzophenone.

Experimental Protocol: [1][10]

  • 2-amino-2',5-dichlorobenzophenone is reacted with hydroxylamine to form the corresponding oxime.

  • The oxime is then treated with chloroacetyl chloride to yield 6-chloro-2-chlormethyl-4-(2'-chlorophenyl)quinazolin-3-oxide.[1]

  • Reaction with methylamine induces ring expansion and rearrangement to form 7-chloro-2-methylamino-5-(2'-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide.[1]

  • Acetylation with acetic anhydride (B1165640) followed by hydrolysis with hydrochloric acid gives 7-chloro-5-(2'-chlorophenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-on-4-oxide.[1]

  • A second reaction with acetic anhydride yields 7-chloro-1,3-dihydro-3-acetoxy-5-(2'-chlorphenyl)-2H-benzodiazepin-2-one.[1]

  • The final step involves hydrolysis of this product with sodium hydroxide to give lorazepam.[1]

Synthesis of Alprazolam

Alprazolam, sold under the brand name Xanax, is a triazolobenzodiazepine. Its synthesis also originates from this compound.

Experimental Workflow for Alprazolam Intermediate Synthesis: [11]

G A This compound B Acylation with Chloroacetyl chloride A->B C Cyclization B->C D Vulcanization C->D E 7-chloro-5-phenyl-1,4-benzodiazepine-2-thioketone D->E

Caption: Alprazolam intermediate synthesis workflow.

A key intermediate in one of the synthetic routes for alprazolam is 7-chloro-5-phenyl-1,4-benzodiazepine-2-thioketone. The synthesis involves acylation of this compound, followed by cyclization and a vulcanization reaction to introduce the sulfur atom.[11]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of intermediates from this compound.

ReactionStarting MaterialReagentsConditionsProductYield
AcylationThis compound (0.09 mol)Chloroacetyl chloride (0.11 mol), Ethyl acetate (300-350 ml)80-85 °C, 4-4.5 h2-chloroacetamido-5-chlorobenzophenone87%[8]
OximationThis compound (510g)Hydroxylamine hydrochloride (190g), NaOH (205g), Ethanol (3550ml)Reflux, 3 hThis compound oximeNot specified
Acylation (Alprazolam intermediate)This compound (250g, 1.08 mol)Chloroacetyl chloride (160g, 1.36 mol), Hexanaphthene (1750g)70 °C, 6 hN-(2-benzoyl-4-chlorophenyl)-2-chloroacetamideNot specified

Conclusion

This compound is an indispensable intermediate in the pharmaceutical industry, forming the backbone of a multitude of widely used benzodiazepine drugs. Its versatile reactivity allows for the construction of the complex heterocyclic systems characteristic of this class of therapeutic agents. The synthetic pathways and experimental protocols detailed in this guide underscore its central role and provide a foundational understanding for researchers and professionals in drug development and manufacturing. The continued importance of benzodiazepines in medicine ensures that the efficient and high-yield synthesis of this compound and its derivatives will remain a key focus in pharmaceutical chemistry.

References

2-Amino-5-chlorobenzophenone: A Cornerstone Precursor in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

2-Amino-5-chlorobenzophenone is a critical starting material in the synthesis of numerous 1,4-benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties.[1][2][3] Its chemical structure, featuring a substituted benzophenone, provides the necessary framework for the construction of the characteristic seven-membered diazepine (B8756704) ring.[1] This guide details the synthetic pathways from this compound to several prominent benzodiazepines, presents quantitative data, outlines experimental protocols, and illustrates the core chemical transformations and biological mechanisms of action.

Physicochemical Properties

A foundational understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValue
IUPAC Name (2-Amino-5-chlorophenyl)(phenyl)methanone
CAS Number 719-59-5
Chemical Formula C₁₃H₁₀ClNO
Molar Mass 231.68 g·mol⁻¹

Synthetic Pathways and Experimental Protocols

The versatility of this compound allows for its use in the synthesis of a wide array of non-fluorinated benzodiazepines.[1][4] The general synthetic strategy involves the acylation of the amino group, followed by cyclization to form the benzodiazepine (B76468) core.[1]

Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone: A Key Intermediate

The acylation of this compound with chloroacetyl chloride is a common initial step for the synthesis of several benzodiazepines, including nordiazepam and diazepam.

Experimental Protocol:

  • Dissolve this compound (2.31 g, 0.01 mol) in 20 mL of toluene (B28343) in a suitable reaction vessel.[1][5]

  • Cool the solution to a temperature of 5–10 °C using an ice bath.[1][5]

  • Prepare a solution of chloroacetyl chloride (0.85 mL, 1.2 g, 0.011 mol) in 2 mL of toluene.[1][5]

  • Add the chloroacetyl chloride solution dropwise to the cooled this compound solution.[1][5]

  • Stir the reaction mixture at room temperature for 3-4 hours.[1][5]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][5]

  • Once the reaction is complete, evaporate the solvent under reduced pressure to yield the crude product.[1]

  • The product can be further purified by recrystallization. A reported yield for this reaction is 95-97.3%.[5][6]

An alternative method involves using chloroacetanilide in ethyl acetate, with reported yields between 87% and 93%.[7][8]

G A This compound C Acylation (Toluene, 5-10°C) A->C B Chloroacetyl Chloride B->C D 2-(Chloroacetamido)-5-chlorobenzophenone C->D Yield: ~97% G ACB This compound Condensation Condensation (Pyridine, Reflux) ACB->Condensation GEE Glycine Ethyl Ester GEE->Condensation Nordiazepam Nordiazepam Condensation->Nordiazepam Methylation N-Methylation Nordiazepam->Methylation MethylatingAgent Methyl Sulphate + Sodium Ethoxide MethylatingAgent->Methylation Diazepam Diazepam Methylation->Diazepam G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesized by GABA_vesicle GABA in Vesicles GAD->GABA_vesicle Produces GABA GABA GABA GABA_vesicle->GABA Release into Synapse GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ Influx GABA_A_Receptor->Cl_ion Opens Channel BZ_Site Benzodiazepine Binding Site BZ_Site->GABA_A_Receptor Potentiates Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) GABA->GABA_A_Receptor Binds to Benzodiazepine Benzodiazepine Benzodiazepine->BZ_Site Binds to Cl_ion->Hyperpolarization Causes

References

An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone is a substituted aromatic ketone that serves as a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the 1,4-benzodiazepine (B1214927) class of drugs.[1] Its molecular architecture, featuring a benzophenone (B1666685) core with amino and chloro substituents, provides a versatile platform for constructing complex heterocyclic systems.[2] This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on providing detailed experimental protocols and structured data for laboratory use.

Molecular Structure and Properties

This compound, with the IUPAC name (2-Amino-5-chlorophenyl)(phenyl)methanone, is a yellow crystalline powder.[3] The molecule consists of a benzophenone skeleton with an amino group at the 2-position and a chlorine atom at the 5-position of one of the phenyl rings.[4]

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀ClNO[4][5]
Molecular Weight 231.68 g/mol [4][6]
CAS Number 719-59-5[4]
Appearance Yellow crystalline powder[3]
Melting Point 96-98 °C[3][7]
Solubility Soluble in DMSO and methanol (B129727) (with very faint turbidity). Incompatible with strong oxidizing agents.[7][8]
Spectroscopic DataCharacteristic Peaks/SignalsReference(s)
¹H NMR (in CDCl₃) Signals corresponding to aromatic and amine protons.[9]
¹³C NMR Signals for the carbon framework of the molecule.[9]
Infrared (IR) Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), and C-Cl stretching.[6]
Mass Spectrometry (MS) Molecular ion peak (M⁺) and characteristic fragmentation patterns.[6][10]

Synthesis of this compound

Several synthetic routes to this compound have been established. The two most prominent methods are the Friedel-Crafts acylation and the reduction of a benzisoxazole intermediate.

Experimental Protocol 1: Friedel-Crafts Acylation

This method involves the reaction of p-chloroaniline with benzoyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[11]

Materials:

  • p-Chloroaniline

  • o-Fluorobenzoyl chloride (as an alternative acylating agent)

  • Zinc chloride (dehydrated)

  • 20% Dilute sulfuric acid

  • Ice

Procedure:

  • In a 2 L reaction flask, combine 280 g of o-fluorobenzoyl chloride and 100 g of p-chloroaniline.

  • Heat the mixture to 200 °C with continuous stirring for 2 hours.

  • Cool the reaction mixture to 150 °C and cautiously add 1 L of 20% dilute sulfuric acid.

  • Further cool the mixture to room temperature and then pour it into 1 kg of ice to precipitate the product.

  • Filter the crude product and wash it with water.

  • For purification, dissolve the crude product in 300 mL of hot water, then allow it to cool to recrystallize.

  • Filter the purified crystals and dry them to obtain high-purity this compound.

Experimental Protocol 2: Reduction of 5-chloro-3-phenyl-2,1-benzisoxazole

This alternative synthesis involves the reduction of an isoxazole (B147169) intermediate using iron powder.[1][12]

Materials:

  • 5-chloro-3-phenyl-2,1-benzisoxazole

  • Toluene

  • Iron powder

  • Hydrochloric acid

Procedure:

  • In a reaction kettle, charge toluene, hydrochloric acid, 5-chloro-3-phenyl-2,1-benzisoxazole, and iron powder in a mass ratio of 2.5:1.2:1:0.5, respectively.[12]

  • Slowly heat the mixture to reflux and maintain the temperature. Monitor the reaction progress by sampling and testing until the reaction is complete.[12]

  • After the reaction is complete, separate the iron mud from the reaction mixture by press filtration.[12]

  • Cool the filtrate and centrifuge to obtain the wet product of this compound.[12]

  • Dry the product to obtain the finished compound.[12]

G

Spectroscopic Characterization Protocols

Accurate spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Data Acquisition:

  • Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[13]

  • For ¹³C NMR, acquire proton-decoupled spectra to simplify the spectrum.[13]

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. No further sample preparation is typically required.[13]

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal using a Fourier Transform Infrared (FTIR) spectrometer.

  • Place the sample on the crystal and apply pressure to ensure good contact.

  • Record the sample spectrum, typically over the range of 4000-400 cm⁻¹.[13]

Mass Spectrometry (GC-MS)

Sample Preparation:

Data Acquisition:

  • Inject a small volume of the sample solution into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • The compound is vaporized and separated on a capillary column.

  • The separated compound enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.[13]

Applications in Drug Development

The primary application of this compound is as a precursor in the synthesis of 1,4-benzodiazepines.

Synthesis of Diazepam

Diazepam is synthesized from this compound through a multi-step process.

Experimental Protocol:

  • Reaction with Glycine (B1666218) Ethyl Ester: React this compound with glycine ethyl ester in pyridine (B92270) to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one.[2]

  • Methylation: The resulting intermediate is then methylated with methyl sulphate in the presence of sodium ethoxide to yield diazepam.[2]

G

Synthesis of Lorazepam

The synthesis of lorazepam involves a derivative of this compound, namely 2-amino-2',5-dichlorobenzophenone.

Experimental Protocol (starting from 2-amino-2',5-dichlorobenzophenone):

  • Oxime Formation: The starting material is first reacted with hydroxylamine.[1]

  • Acylation: The resulting product is then reacted with chloroacetyl chloride.[1]

  • Ring Expansion: A subsequent reaction with methylamine (B109427) induces ring expansion and rearrangement.[1]

  • Acetylation and Hydrolysis: The molecule undergoes acetylation with acetic anhydride (B1165640) followed by hydrolysis with hydrochloric acid.[1]

  • Final Steps: A second reaction with acetic anhydride and a final hydrolysis step with sodium hydroxide (B78521) yields lorazepam.[1]

G

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[14] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[12][14]

References

The Central Role of 2-Amino-5-chlorobenzophenone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone (ACBP) is a key chemical intermediate that has played a pivotal role in the development of a significant class of psychoactive pharmaceuticals. This technical guide provides an in-depth overview of the applications of ACBP in medicinal chemistry, with a primary focus on its use as a precursor in the synthesis of 1,4-benzodiazepines and other bioactive molecules. This document will detail synthetic methodologies, present quantitative data on synthesis and biological activity, and visualize key pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Core Applications of this compound

The principal application of this compound in medicinal chemistry is as a foundational building block for the synthesis of 1,4-benzodiazepines. This class of drugs is widely prescribed for its anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties. ACBP provides the core chemical scaffold necessary for the construction of the characteristic diazepine (B8756704) ring fused to a benzene (B151609) ring.

Beyond benzodiazepines, derivatives of ACBP have been explored for other therapeutic applications, including as skeletal muscle relaxants and antimitotic agents for cancer therapy.[1][2]

Synthesis of Key Pharmaceutical Agents from this compound

The following sections detail the synthesis of several prominent benzodiazepines and a key intermediate derived from ACBP.

Chlordiazepoxide

Chlordiazepoxide was the first-in-class benzodiazepine (B76468) and its synthesis from ACBP marked a significant advancement in psychopharmacology. The general synthetic route involves the reaction of ACBP with hydroxylamine, followed by chloroacetylation and subsequent reaction with methylamine (B109427) to form the final product.[3] A novel preparation method has reported high yield and purity.

Experimental Protocol: A Novel Method for Chlordiazepoxide Synthesis

A patented novel method for preparing chlordiazepoxide involves the reaction of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide with a monomethylamine fatty alcohol solution in the presence of acetic acid and anhydrous magnesium sulfate. This method is reported to be simple, with mild reaction conditions, high yield, and high product purity, making it suitable for industrial production.

ProductYieldPurity
Chlordiazepoxide81.5-85.4%99.4-99.5% (HPLC)
Diazepam

Diazepam, another widely recognized benzodiazepine, is also synthesized from ACBP. The process typically involves the reaction of ACBP with an amino acid ester, followed by methylation.

Experimental Protocol: Synthesis of Diazepam

The synthesis of diazepam from this compound involves a reaction with glycine (B1666218) ethyl ester in pyridine, which leads to the formation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one. This intermediate is then methylated using methyl sulphate in the presence of sodium ethoxide to yield diazepam.

Prazepam

Prazepam is a prodrug that is metabolized in the body to the active compound desmethyldiazepam. Its synthesis from ACBP involves acylation followed by a series of reduction and oxidation steps.[4]

Key Intermediate: 2-(Chloroacetamido)-5-chlorobenzophenone

This intermediate is crucial for the synthesis of several benzodiazepines. It is prepared by the acylation of ACBP with chloroacetyl chloride. Various methods have been reported with high yields.

Experimental Protocol: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone

A solution of this compound (0.09 mol) in ethyl acetate (B1210297) (300-350 mL) is treated with p-chloroacetanilide (B1165894) (0.11 mol) at 27-30 °C. The mixture is then heated to 80-85 °C for 4-4.5 hours. Upon cooling to 5-8 °C, yellow crystals of the product are formed, which are then filtered, washed, and dried.

MethodReagentsSolventYield
Method 1p-ChloroacetanilideEthyl acetate87-89%
Method 2Chloroacetyl chlorideToluene97.3%

Biological Activity of ACBP-Derived Pharmaceuticals

The therapeutic effects of benzodiazepines derived from ACBP are primarily mediated by their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. These drugs act as positive allosteric modulators, enhancing the inhibitory effect of GABA, which leads to a decrease in neuronal excitability.[5][6]

Quantitative Biological Data

The following table summarizes key biological activity data for several prominent benzodiazepines synthesized from ACBP.

DrugTargetActivity MetricValueReference
ChlordiazepoxideGABA-A Receptor-Potentiates GABA-mediated chloride exchange[7]
DiazepamGABA-A ReceptorEC50 (GABA potentiation)158 nM[8]
DiazepamAnticonvulsantED50 (vs. pentetrazol)0.10-0.24 mg/kg (i.v., mice)[9]
LorazepamGABA-A Receptor (α1β3γ2)Ki10 nM[10]
LorazepamGABA-A Receptor (α2β3γ2)Ki9 nM[10]
LorazepamGABA-A Receptor (α3β3γ2)Ki11 nM[10]
LorazepamGABA-A Receptor (α5β3γ2)Ki12 nM[10]

Non-Benzodiazepine Applications

Derivatives of this compound have also shown promise in other therapeutic areas.

Skeletal Muscle Relaxants

A series of novel this compound derivatives were synthesized and screened for skeletal muscle relaxant activity. The compound bearing an o-toluidine (B26562) substituent was identified as having the highest activity in the rotarod test.[11]

Antimitotic Agents

Certain 2-aminobenzophenone (B122507) derivatives have been investigated as antimitotic agents that inhibit tubulin polymerization.[12] These compounds have shown potent cytotoxic effects against various human cancer cell lines, with some derivatives exhibiting IC50 values significantly lower than the well-known antimitotic agent combretastatin (B1194345) A-4.[12]

CompoundCancer Cell LineIC50
Derivative 6Colo 20550-100 fold lower than Combretastatin A-4
Derivative 7NUGC350-100 fold lower than Combretastatin A-4
Derivative 7HA22T50-100 fold lower than Combretastatin A-4

Visualizing the Role of ACBP in Medicinal Chemistry

The following diagrams, generated using Graphviz, illustrate key concepts related to the application of this compound.

G cluster_0 Synthesis of Benzodiazepines from ACBP This compound This compound Acylation Acylation This compound->Acylation Cyclization Cyclization Acylation->Cyclization Benzodiazepine Core Benzodiazepine Core Cyclization->Benzodiazepine Core Further Modification Further Modification Chlordiazepoxide Chlordiazepoxide Further Modification->Chlordiazepoxide Diazepam Diazepam Further Modification->Diazepam Prazepam Prazepam Further Modification->Prazepam Benzodiazepine Core->Further Modification

General synthetic workflow for benzodiazepines.

G cluster_1 GABA-A Receptor Signaling Pathway GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds Chloride Ion Channel Chloride Ion Channel GABA-A Receptor->Chloride Ion Channel Opens Benzodiazepine Benzodiazepine Benzodiazepine Binding Site Benzodiazepine Binding Site Benzodiazepine->Benzodiazepine Binding Site Binds Benzodiazepine Binding Site->GABA-A Receptor Allosteric Modulation Chloride Influx Cl- Influx Chloride Ion Channel->Chloride Influx Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability

Mechanism of action of benzodiazepines.

G cluster_2 Drug Discovery Workflow with ACBP ACBP Derivative Synthesis ACBP Derivative Synthesis In vitro Screening In vitro Screening ACBP Derivative Synthesis->In vitro Screening Biological Activity Assays Lead Identification Lead Identification In vitro Screening->Lead Identification Hit-to-Lead In vivo Testing In vivo Testing Lead Identification->In vivo Testing Animal Models Preclinical Development Preclinical Development In vivo Testing->Preclinical Development

References

A Historical Overview of 2-Amino-5-chlorobenzophenone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the benzodiazepine (B76468) class of drugs, which includes well-known anxiolytics and sedatives. The efficiency, scalability, and environmental impact of its synthesis have been areas of significant research and development over the decades. This technical guide provides a historical and in-depth overview of the core synthetic methodologies for this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key chemical transformations.

Core Synthesis Methodologies: An Evolution

The synthesis of this compound has evolved from classical, often harsh, chemical reactions to more refined and environmentally conscious methods. The two most prominent historical and current methods are the Friedel-Crafts acylation and a route involving the formation and subsequent reduction of a 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) intermediate. More contemporary approaches, such as palladium-catalyzed cross-coupling reactions, have also been explored for the synthesis of related 2-aminobenzophenones.

The Classical Approach: Friedel-Crafts Acylation

One of the earliest and most direct methods for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the acylation of a p-substituted aniline (B41778) with benzoyl chloride or a related benzoyl derivative in the presence of a Lewis acid catalyst.

Key Features:

  • Advantages: Direct, one-pot reaction.

  • Disadvantages: Often requires harsh, anhydrous conditions, can have moderate yields, and may produce isomeric byproducts, complicating purification.[1][2]

Quantitative Data Summary: Friedel-Crafts Acylation Methods

Method VariationReactantsCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Standard Acylationp-Chloroaniline, Benzoyl chloride----39[2][3]
Boron Trichloride (B1173362) Assistedp-Chloroaniline, Benzonitrile (B105546)Boron trichloride, Aluminum chlorideTetrachloroethaneReflux6 hours~36 (based on 486mg from 640mg p-chloroaniline)[4]

Experimental Protocol: Friedel-Crafts Acylation using Boron Trichloride

This protocol is adapted from a reported synthesis of this compound.[4]

Materials:

  • p-Chloroaniline

  • Tetrachloroethane

  • Boron trichloride solution in tetrachloroethane

  • Benzonitrile

  • Aluminum chloride

  • 2 N Hydrochloric acid

  • 95% Ethanol (B145695)

  • 2 N Sodium hydroxide (B78521)

  • Benzene (B151609)

  • Alumina (for chromatography)

  • Ether (for recrystallization)

Procedure:

  • Under ice cooling, to a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), add a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml), and aluminum chloride (734 mg).

  • Reflux the resulting mixture for 6 hours.

  • After cooling, add 2 N hydrochloric acid (10 ml) to the reaction mixture and heat at 70-80°C for 20 minutes.

  • Extract the mixture with methylene (B1212753) chloride.

  • Evaporate the methylene chloride layer to obtain a residue.

  • To the residue, add 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml) and reflux for 1 hour to hydrolyze any remaining benzonitrile.

  • Extract the mixture with methylene chloride.

  • Evaporate the methylene chloride layer and dissolve the residue in benzene.

  • Purify the product by column chromatography on alumina, eluting with benzene.

  • The benzene eluate affords this compound (486 mg).

  • Recrystallize the product from ether to obtain crystals with a melting point of 99°C.[4]

Reaction Pathway: Friedel-Crafts Acylation

G Friedel-Crafts Acylation Pathway p_chloroaniline p-Chloroaniline intermediate Acylium Ion Intermediate p_chloroaniline->intermediate Electrophilic Aromatic Substitution benzoyl_chloride Benzoyl Chloride benzoyl_chloride->intermediate Activation lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->intermediate product This compound intermediate->product Deprotonation

Caption: A simplified diagram of the Friedel-Crafts acylation pathway.

The Benzisoxazole Route: A Greener Alternative

A more modern and often higher-yielding approach involves the synthesis of a 5-chloro-3-phenyl-2,1-benzisoxazole intermediate, which is then reductively cleaved to yield this compound. This method is considered more environmentally friendly as it can avoid some of the harsh reagents and conditions of the Friedel-Crafts reaction.

Key Features:

  • Advantages: Generally higher yields, can be performed under milder conditions, and is often considered a "greener" synthetic route.[2] Variations using ultrasound and microwave irradiation can significantly reduce reaction times.[2]

  • Disadvantages: A two-step process.

Quantitative Data Summary: Benzisoxazole Route

StepMethod VariationReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
1. Isoxazole Formation Ultrasound & Microwavep-Chloronitrobenzene, Phenylacetonitrile (B145931)Sodium hydroxideEthanol25-35 (ultrasound)1 hour (ultrasound), 10 min (microwave)-[2][3]
2. Isoxazole Reduction Iron Powder Reduction5-Chloro-3-phenyl-2,1-benzisoxazole, Iron powderSulfuric acidEthanolReflux1.5 hours95.1[5]
2. Isoxazole Reduction Catalytic Hydrogenation5-Chloro-3-phenyl-2,1-benzisoxazole, Hydrogen gasPalladium on carbonEthanol90-1202-3 hoursHigh Purity[6]

Experimental Protocols: Benzisoxazole Route

Protocol 2.1: Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole with Ultrasound and Microwave

This protocol is based on a patented method.[2]

Materials:

Procedure:

  • Mix 95% ethanol, sodium hydroxide, p-chloronitrobenzene, and phenylacetonitrile in a mass ratio of 10:1.2:2:1.7.

  • Stir the mixture at 2000 rpm for 30 minutes.

  • Subject the mixture to ultrasonic oscillation for 1 hour at 25-35°C (e.g., 100W, 40Hz).

  • Microwave the resulting product for 10 minutes (e.g., 200-400W).

  • Add water to the system and filter.

  • Wash the filter residue three times with methanol and dry to obtain 5-chloro-3-phenyl-2,1-benzisoxazole.

Protocol 2.2: Reduction of 5-Chloro-3-phenyl-2,1-benzisoxazole with Iron Powder

This protocol is adapted from a reported synthesis.[5]

Materials:

  • 5-Chloro-3-phenyl-2,1-benzisoxazole (Intermediate from Protocol 2.1)

  • Ethanol

  • Iron powder

  • 6 mol/L Sulfuric acid solution

  • Sodium hydroxide solution

  • Activated carbon

Procedure:

  • In a three-necked flask, add 10.0 g of 5-chloro-3-phenyl-2,1-benzisoxazole to 50 mL of ethanol.

  • Add 4.8 g of iron powder and reflux the mixture for 0.5 hours.

  • Slowly add 1 mL of 6 mol/L sulfuric acid solution dropwise.

  • Continue to reflux for 1 hour after the addition is complete.

  • After the reaction, adjust the pH of the solution to 8 with a sodium hydroxide solution and cool to 50°C.

  • Add 0.2 g of activated carbon and reflux for 0.5 hours.

  • Perform hot filtration into a crystallization flask and allow it to cool and crystallize.

  • Wash the crystals with ethanol and dry to obtain 9.60 g of this compound (95.1% yield) with a melting point of 96.3-98.2°C.[5]

Reaction Pathway: Benzisoxazole Route

G Benzisoxazole Synthesis and Reduction Pathway p_chloronitrobenzene p-Chloronitrobenzene isoxazole 5-Chloro-3-phenyl-2,1-benzisoxazole p_chloronitrobenzene->isoxazole Cyclization phenylacetonitrile Phenylacetonitrile phenylacetonitrile->isoxazole base Base (e.g., NaOH) base->isoxazole product This compound isoxazole->product Reductive Cleavage reducing_agent Reducing Agent (e.g., Fe/H+ or H2/Pd-C) reducing_agent->product G Decision Workflow for Synthesis Method Selection start Start: Synthesize This compound yield_priority High Yield a Priority? start->yield_priority cost_concern Cost a Major Concern? yield_priority->cost_concern No benzisoxazole_route Benzisoxazole Route yield_priority->benzisoxazole_route Yes env_impact Environmental Impact a Key Factor? cost_concern->env_impact No friedel_crafts Friedel-Crafts Acylation cost_concern->friedel_crafts Yes env_impact->benzisoxazole_route Yes env_impact->friedel_crafts No modern_methods Consider Modern Methods (e.g., Suzuki Coupling) benzisoxazole_route->modern_methods Explore Alternatives friedel_crafts->modern_methods Explore Alternatives

References

Methodological & Application

detailed synthesis of chlordiazepoxide from 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Detailed Synthesis of Chlordiazepoxide from 2-Amino-5-chlorobenzophenone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the multi-step synthesis of Chlordiazepoxide, a prototype of the benzodiazepine (B76468) class of anxiolytics, starting from this compound. The synthesis involves three primary stages: oximation of the starting material, subsequent cyclization via acylation to form a quinazoline-3-oxide intermediate, and a final amination step to yield the target compound. This protocol is intended for research and development purposes and outlines the necessary reagents, conditions, and work-up procedures for each step. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided for visual reference.

Synthesis Workflow

The synthesis of Chlordiazepoxide from this compound is a sequential three-step process. The workflow begins with the formation of an oxime, which then undergoes an intramolecular cyclization, followed by a final substitution reaction to yield the final product.

G Synthesis of Chlordiazepoxide cluster_0 Step 1: Oximation cluster_1 Step 2: Acylation & Cyclization cluster_2 Step 3: Amination A This compound B This compound-alpha-oxime A->B Hydroxylamine (B1172632) HCl, Pyridine (B92270), Alcohol, Reflux (16h) C 6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide B->C Chloroacetyl Chloride, Glacial Acetic Acid, 50°C then RT (15h) D Chlordiazepoxide C->D Methylamine (B109427) (25% in Methanol), RT (15h)

Caption: Reaction workflow for the synthesis of Chlordiazepoxide.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of Chlordiazepoxide and its intermediates.[1][2]

Step 1: Synthesis of this compound-alpha-oxime
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (202 g), hydroxylamine hydrochloride (190 g), pyridine (500 mL), and ethanol (B145695) (1200 mL).[1]

  • Reaction: Heat the mixture to reflux and maintain for 16 hours.[1]

  • Work-up and Isolation: After cooling, concentrate the reaction mixture in vacuo to dryness. Treat the resulting residue with a mixture of diethyl ether and water.[1]

  • Purification: Separate the aqueous layer. The ether layer, which contains precipitated product, should be washed with water and then diluted with petroleum ether to enhance crystallization.[1]

  • Final Product: Filter the crystalline product to collect this compound-alpha-oxime. The product can be recrystallized from an ether/petroleum ether mixture to yield colorless prisms.[1][2]

Step 2: Synthesis of 6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide
  • Reaction Setup: In a suitable reaction vessel, dissolve this compound-alpha-oxime (172.5 g, 0.7 mol) in glacial acetic acid (1 L) by warming the solution to 50°C.[1][2]

  • Reagent Addition: To the warm solution, add chloroacetyl chloride (110 mL, 1.47 mol).[1]

  • Reaction: Heat the mixture for 10 minutes at 50°C, then stir at room temperature for 15 hours. During this time, the hydrochloride salt of the product will precipitate as yellow prisms.[1][2]

  • Isolation of Hydrochloride Salt: Filter off the precipitated 2-chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide hydrochloride.[1]

  • Isolation of Free Base (from mother liquor): Concentrate the acetic acid mother liquor in vacuo. Dissolve the residue in methylene (B1212753) chloride and wash with an ice-cold sodium carbonate solution. Dry the organic layer, concentrate it to a small volume, and add ether and petroleum ether to precipitate the fine yellow needles of the free base product.[1][2]

Step 3: Synthesis of Chlordiazepoxide
  • Reaction Setup: Introduce 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide hydrochloride (98 g) into ice-cold 25% methanolic methylamine (600 mL).[1]

  • Reaction: Allow the initial exothermic reaction to subside (cool to below 30°C if necessary), then stir the mixture at room temperature for 15 hours. The product will precipitate out of the solution.[1]

  • Work-up and Isolation: Filter off the precipitated reaction product. Concentrate the mother liquor to dryness in vacuo.[1]

  • Purification: Dissolve the residue in methylene chloride, wash with water, and dry with sodium sulfate. Concentrate the methylene chloride solution and boil the resulting crystalline residue with a small amount of acetone (B3395972) to remove more soluble impurities. The final product is Chlordiazepoxide.[1]

Data Summary

The table below summarizes the key quantitative parameters for each step of the synthesis.

StepStarting MaterialKey ReagentsSolvent(s)Reaction ConditionsProduct
1This compoundHydroxylamine HCl, PyridineEthanolReflux, 16 hoursThis compound-alpha-oxime
2This compound-alpha-oximeChloroacetyl ChlorideGlacial Acetic Acid50°C (10 min), then Room Temp, 15 hours6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide
36-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxideMethylamine (25% solution)MethanolRoom Temp, 15 hours7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine 4-oxide (Chlordiazepoxide)

References

Application Notes and Protocols: Synthesis of Skeletal Muscle Relaxants from 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of skeletal muscle relaxants derived from the precursor molecule, 2-Amino-5-chlorobenzophenone. This document includes detailed synthetic protocols for key benzodiazepines, information on their mechanism of action, and protocols for evaluating their efficacy.

Introduction

This compound is a critical starting material in the synthesis of various pharmaceuticals, most notably the 1,4-benzodiazepines.[1] This class of drugs exhibits a range of therapeutic effects, including anxiolytic, sedative, anticonvulsant, and skeletal muscle relaxant properties.[2] The structural backbone of this compound provides a versatile scaffold for the synthesis of a variety of derivatives with potent pharmacological activities. All drugs synthesized from 2-aminobenzophenones are known to possess Central Nervous System (CNS) activity.[3]

The primary mechanism of action for the muscle relaxant effects of benzodiazepines involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[4] By enhancing the effect of the inhibitory neurotransmitter GABA, these compounds reduce neuronal excitability, leading to muscle relaxation.[4][5]

Synthesis of Skeletal Muscle Relaxants

This compound serves as a key precursor for the synthesis of several well-established benzodiazepine (B76468) drugs with significant muscle relaxant properties, including Diazepam, Lorazepam, and Chlordiazepoxide.

Synthesis of Diazepam

The synthesis of Diazepam from this compound involves a two-step process:

Synthesis_of_Diazepam ACB This compound Intermediate 7-chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one ACB->Intermediate Glycine (B1666218) ethyl ester, Pyridine (B92270), Reflux Diazepam Diazepam Intermediate->Diazepam Methyl sulphate, Sodium ethoxide

Experimental Protocol: Synthesis of Diazepam [6]

  • Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one:

    • A reaction mixture of this compound and glycine ethyl ester in pyridine is heated to reflux.

    • The reaction progress is monitored by a suitable analytical technique (e.g., TLC).

    • Upon completion, the reaction mixture is worked up to isolate the intermediate product.

  • Step 2: Methylation to yield Diazepam:

    • The intermediate, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, is treated with methyl sulphate in the presence of a base, such as sodium ethoxide.

    • The reaction leads to the methylation of the nitrogen atom at position 1 of the benzodiazepine ring, yielding Diazepam.

    • The final product is purified using appropriate techniques, such as recrystallization.

Synthesis of Lorazepam

The synthesis of Lorazepam starts from a derivative of this compound, namely 2-amino-2',5-dichlorobenzophenone (B23164).[7]

Synthesis_of_Lorazepam ACB_deriv 2-amino-2',5- dichlorobenzophenone Oxime Oxime intermediate ACB_deriv->Oxime Hydroxylamine Quinazoline 6-chloro-2-chloromethyl-4- (2'-chlorophenyl)quinazolin-3-oxide Oxime->Quinazoline Chloroacetyl chloride Benzodiazepine_oxide 7-chloro-2-methylamino-5- (2'-chlorophenyl)-3H-1,4- benzodiazepin-4-oxide Quinazoline->Benzodiazepine_oxide Methylamine (B109427) (Ring Expansion) Hydrolyzed_product 7-chloro-5-(2'-chlorophenyl)-1,2- dihydro-3H-1,4-benzodiazepin- 2-on-4-oxide Benzodiazepine_oxide->Hydrolyzed_product Acetic anhydride (B1165640), then HCl Acetylated_product 7-chloro-1,3-dihydro-3-acetoxy- 5-(2'-chlorophenyl)-2H- benzodiazepin-2-one Hydrolyzed_product->Acetylated_product Acetic anhydride Lorazepam Lorazepam Acetylated_product->Lorazepam NaOH (Hydrolysis)

Experimental Protocol: Synthesis of Lorazepam [7]

  • Oxime Formation: 2-amino-2',5-dichlorobenzophenone is reacted with hydroxylamine.

  • Cyclization: The resulting oxime is treated with chloroacetyl chloride to form 6-chloro-2-chloromethyl-4-(2'-chlorophenyl)quinazolin-3-oxide.

  • Ring Expansion: Reaction with methylamine leads to a ring expansion and rearrangement, forming 7-chloro-2-methylamino-5-(2'-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide.

  • Acetylation and Hydrolysis: The product is acetylated with acetic anhydride, followed by hydrolysis with hydrochloric acid to yield 7-chloro-5-(2'-chlorophenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-on-4-oxide.

  • Final Acetylation and Hydrolysis: A second acetylation with acetic anhydride followed by hydrolysis with sodium hydroxide (B78521) yields Lorazepam.

Synthesis of Chlordiazepoxide

Chlordiazepoxide synthesis also commences with this compound.[7]

Synthesis_of_Chlordiazepoxide ACB This compound Oxime Oxime intermediate ACB->Oxime Hydroxylamine Quinazoline_oxide 6-chloro-2-chloromethyl- 4-phenylquinazolin-3-oxide Oxime->Quinazoline_oxide Chloroacetyl chloride, Acetic acid Chlordiazepoxide Chlordiazepoxide Quinazoline_oxide->Chlordiazepoxide Methylamine

Experimental Protocol: Synthesis of Chlordiazepoxide [7]

  • Oxime Formation: this compound is reacted with hydroxylamine.

  • Cyclization: The resulting product is then reacted with chloroacetyl chloride in acetic acid to give 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide.

  • Amination: The final step involves a reaction with methylamine to yield Chlordiazepoxide.

Novel this compound Derivatives

Recent research has focused on the synthesis of novel derivatives of this compound to develop potent skeletal muscle relaxants with potentially improved therapeutic indices.[8] A series of novel this compound derivatives were synthesized by reacting 2-(chloroacetamido)-5-chlorobenzophenone with various aniline (B41778) derivatives.[7]

General Synthetic Scheme:

Novel_Derivatives_Synthesis ACB This compound Intermediate 2-(chloroacetamido)-5-chlorobenzophenone ACB->Intermediate Chloroacetyl chloride, Toluene Derivatives Novel this compound Derivatives Intermediate->Derivatives Aniline derivatives, K2CO3, DMF

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines exert their muscle relaxant effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[4]

GABA_A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA binds Chloride_Channel Chloride Ion Channel (Opens) GABA_A_Receptor->Chloride_Channel Enhances GABA effect Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds to allosteric site Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Skeletal Muscle Relaxation Reduced_Excitability->Muscle_Relaxation

The binding of a benzodiazepine to its specific site on the GABA-A receptor increases the affinity of GABA for its own binding site.[4] This enhanced binding leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which manifests as skeletal muscle relaxation.[4][9]

Quantitative Data

The following tables summarize available quantitative data for skeletal muscle relaxants derived from this compound. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

Table 1: In Vivo Efficacy (ED50) of Benzodiazepines in Rodent Models

CompoundTestSpeciesRoute of Admin.ED50 (mg/kg)Reference
DiazepamRotarod TestMousei.p.0.1 - 3.0 (dose-related impairment)[7]
DiazepamAnticonvlict (Vogel's)Rat-~4.0 (maximal effect)[5]
LorazepamAnticonvulsantRati.p.0.94[10]

Table 2: Receptor Binding Affinity (Ki) for GABA-A Receptors

CompoundReceptor SubtypeKi (nM)Reference
Diazepam-like (3-S)α1β3γ264 ± 2[11]
Diazepam-like (3-S)α2β3γ261 ± 10[11]
Diazepam-like (3-S)α3β3γ2102 ± 7[11]
Diazepam-like (3-S)α5β3γ231 ± 5[11]

Table 3: Acute Toxicity (LD50) in Rodents

CompoundSpeciesRoute of Admin.LD50 (mg/kg)Reference
Chlordiazepoxide HClMousei.v.123 ± 12
Chlordiazepoxide HClMousei.m.366 ± 7
Chlordiazepoxide HClRati.v.120 ± 7
Chlordiazepoxide HClRati.m.>160

Experimental Protocols for Efficacy Evaluation

Several in vivo models are employed to assess the skeletal muscle relaxant activity of novel compounds.

Rotarod Test

This test evaluates motor coordination and is sensitive to muscle relaxant effects.

Protocol:

  • Apparatus: A rotating rod, typically with a diameter of 3-5 cm, divided into compartments to test multiple animals simultaneously. The speed of rotation is adjustable.

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • Animals are pre-trained to stay on the rotating rod for a set period (e.g., 2-5 minutes) at a constant speed (e.g., 15-25 rpm).

    • On the test day, animals are administered the test compound or vehicle.

    • At a predetermined time after administration (e.g., 30 minutes), each animal is placed back on the rotarod.

    • The latency to fall off the rod is recorded. A decrease in the time spent on the rod indicates muscle relaxation.

Grip Strength Test

This test measures the muscle strength of the animal's forelimbs.

Protocol:

  • Apparatus: A grip strength meter equipped with a wire grid or bar connected to a force transducer.

  • Animals: Mice or rats.

  • Procedure:

    • The animal is held by the tail and allowed to grasp the grid or bar with its forepaws.

    • The animal is then gently pulled backward in a horizontal plane until it releases its grip.

    • The peak force exerted by the animal is recorded.

    • A reduction in grip strength after drug administration is indicative of muscle relaxation.

Inclined Plane Test

This test assesses the ability of an animal to maintain its position on an inclined surface.

Protocol:

  • Apparatus: An adjustable plane that can be set to various angles.

  • Animals: Mice or rats.

  • Procedure:

    • The animal is placed on the inclined plane, which is initially set at a low angle.

    • The angle of the plane is gradually increased until the animal is no longer able to maintain its footing and slides down.

    • The maximum angle at which the animal can remain on the plane for a set time (e.g., 5 seconds) is recorded.

    • A decrease in this angle after drug administration suggests muscle relaxant activity.

Conclusion

This compound is a foundational molecule for the synthesis of a range of skeletal muscle relaxants, particularly within the benzodiazepine class. The well-established synthetic routes and clear mechanism of action make this an attractive area for further drug discovery and development. The provided protocols offer a starting point for researchers to synthesize and evaluate novel derivatives with potentially enhanced therapeutic profiles. The continued exploration of structure-activity relationships of this compound derivatives holds promise for the development of next-generation skeletal muscle relaxants.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzodiazepines from 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a detailed protocol for the synthesis of 1,4-benzodiazepine (B1214927) derivatives utilizing microwave-assisted organic synthesis (MAOS). The starting material for this synthesis is 2-Amino-5-chlorobenzophenone. Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods, often resulting in higher yields and significantly shorter reaction times.[1][2][3]

Introduction

1,4-Benzodiazepines are a class of psychoactive compounds with a wide range of therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][4] The synthesis of these compounds is of significant interest in medicinal chemistry and drug development.[5] Traditional synthetic methods often require prolonged reaction times and harsh conditions.[2][6] Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling the rapid and efficient synthesis of complex molecules by utilizing dielectric heating to achieve instantaneous temperature increases.[7]

This document outlines two common microwave-assisted protocols for the synthesis of benzodiazepines from this compound: a one-pot reaction with a glycine (B1666218) derivative and a two-step approach involving acylation followed by cyclization.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of benzodiazepines from this compound, providing a comparative overview of different synthetic strategies.

Starting MaterialReagentsSolventMicrowave Power (W)Temperature (°C)Time (min)Yield (%)Reference
2-Amino-5-chloro-2'-fluorobenzophenoneGlycine ethyl ester hydrochloride, Pyridine (B92270)Ethanol (B145695)100-15012020-30High (not specified)[1]
2-AminobenzophenonesBoc-protected amino acids, DCCToluene (B28343)Not specified15030~90[2]
This compoundChloroacetyl chloride, then Hexamethylenetetramine, Ammonium (B1175870) chlorideToluene, then Methanol (B129727):WaterNot specifiedNot specifiedNot specified~90[6]
Isatoic Anhydrideα-amino acidsGlacial Acetic AcidNot specified1303up to 71[8]

Experimental Protocols

Protocol 1: One-Pot Synthesis with Glycine Ethyl Ester Hydrochloride

This protocol details a one-pot microwave-assisted synthesis of a nordiazepam analogue from this compound and glycine ethyl ester hydrochloride.[1]

Materials:

  • This compound

  • Glycine ethyl ester hydrochloride

  • Anhydrous Pyridine

  • Anhydrous Ethanol

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave reactor

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol), glycine ethyl ester hydrochloride (1.2 mmol), and anhydrous pyridine (3 mL) in anhydrous ethanol (5 mL).[1]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 20-30 minutes with a microwave power of 100-150 W.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate/hexane (1:1).[1]

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure benzodiazepine (B76468) product.[1]

Protocol 2: Two-Step Synthesis via Chloroacetamido Intermediate

This protocol follows a two-step procedure involving the initial acylation of this compound with chloroacetyl chloride, followed by a microwave-assisted cyclization.[6]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Toluene

  • Hexamethylenetetramine

  • Ammonium chloride

  • Methanol

  • Water

  • 10 mL microwave reaction vessel

  • Microwave reactor

  • Ethyl acetate

  • n-Hexane

Procedure:

Step 1: Preparation of 2-Chloroacetamido-5-chlorobenzophenone [6]

  • Dissolve this compound (0.01 mol) in toluene (20 mL) in a suitable reaction vessel.

  • Cool the solution to 5–10 °C.

  • Add a solution of chloroacetyl chloride (0.011 mol) in toluene (2 mL) dropwise to the cooled solution.

  • Stir the reaction mixture for 3-4 hours at room temperature, monitoring the reaction by TLC.

  • Upon completion, dry the reaction mixture by evaporation.

  • Add ethanol (10 mL) to the crude product and stir for 20 hours at room temperature for purification.

  • Filter the crystals, wash with ethanol, and dry to obtain 2-chloroacetamido-5-chlorobenzophenone.[6]

Step 2: Microwave-Assisted Cyclization [6]

  • Reaction Setup: In a 10 mL microwave reaction vessel, place 2-chloroacetamido-5-chlorobenzophenone (0.8 mmol), hexamethylenetetramine (1.8 mmol), and ammonium chloride (3.6 mmol) in a mixture of methanol and water (4 mL).[6]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture according to the instrument's optimized settings. Monitor the reaction progress by TLC.[6]

  • Work-up: After completion, add 2-3 mL of water to the reaction mixture and cool to induce precipitation.

  • Purification: Isolate the crude product, which can be purified by column chromatography using a 5-20% ethyl acetate in n-hexane system or by recrystallization from hot ethanol.[6]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: One-Pot Synthesis cluster_protocol2 Protocol 2: Two-Step Synthesis p1_start Mix Reactants: This compound, Glycine Ethyl Ester HCl, Pyridine, Ethanol p1_mw Microwave Irradiation (120°C, 20-30 min) p1_start->p1_mw p1_workup Work-up: Extraction with Ethyl Acetate p1_mw->p1_workup p1_purify Purification: Column Chromatography p1_workup->p1_purify p1_end Pure Benzodiazepine p1_purify->p1_end p2_start Acylation: This compound + Chloroacetyl Chloride p2_intermediate 2-Chloroacetamido- 5-chlorobenzophenone p2_start->p2_intermediate p2_cyclization Microwave Cyclization: with Hexamethylenetetramine & Ammonium Chloride p2_intermediate->p2_cyclization p2_workup Work-up: Precipitation p2_cyclization->p2_workup p2_purify Purification: Column Chromatography or Recrystallization p2_workup->p2_purify p2_end Pure Benzodiazepine p2_purify->p2_end

Caption: Experimental workflows for the microwave-assisted synthesis of benzodiazepines.

reaction_mechanism reactant1 This compound intermediate1 Condensation (Imine Formation) reactant1->intermediate1 reactant2 Glycine Ethyl Ester reactant2->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Microwave Energy product 1,4-Benzodiazepine Ring System intermediate2->product

Caption: Proposed reaction pathway for the one-pot synthesis of benzodiazepines.

References

Application Notes and Protocols: The Role of 2-Amino-5-chlorobenzophenone in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone (ACBP) is a versatile chemical intermediate, widely recognized for its pivotal role in the synthesis of various pharmaceuticals, most notably the benzodiazepine (B76468) class of drugs.[1][2] While its application in the pharmaceutical industry is well-documented, its use in the synthesis of agrochemicals is less prominent but holds potential, particularly in the creation of heterocyclic compounds with fungicidal properties. This document explores the application of this compound in the synthesis of quinazolinone derivatives, a class of compounds that has demonstrated notable antifungal activity.[3][4][5]

The benzophenone (B1666685) skeleton is a structural motif found in some agrochemicals, and derivatives of 2-aminobenzophenone (B122507) have been investigated for various biological activities.[5][6] The synthesis of quinazolinones from ACBP represents a viable pathway to novel compounds with potential applications in crop protection.

Synthesis of Quinazolinone Derivatives from this compound

The synthesis of quinazolinone derivatives from this compound typically proceeds through a cyclization reaction. A general approach involves the reaction of ACBP with a suitable reagent to introduce the remaining atoms of the quinazolinone ring. One common method involves a reaction with an orthoester or an acid anhydride.

General Synthetic Pathway

The logical workflow for the synthesis of 6-chloro-4-phenyl-quinazolin-2-one derivatives from this compound is depicted below. This pathway highlights the key transformation of the aminobenzophenone core into the quinazolinone scaffold, which can be further modified.

G ACBP This compound Intermediate Intermediate ACBP->Intermediate Reaction with Phosgene equivalent (e.g., triphosgene, carbamates) Quinazolinone 6-Chloro-4-phenyl-quinazolin-2-one Derivative Intermediate->Quinazolinone Cyclization Modification Further Functionalization Quinazolinone->Modification Substitution reactions Agrochemical Potential Agrochemical (Fungicide) Modification->Agrochemical G Quinazolinone Quinazolinone Derivative Target Fungal Cellular Target (e.g., enzyme, structural protein) Quinazolinone->Target Binding/Inhibition Pathway Essential Metabolic Pathway (e.g., cell wall synthesis, respiration) Target->Pathway Is a key component of Disruption Pathway Disruption Target->Disruption Leads to Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition Results in

References

Application Notes and Protocols for the Preparation of 2-Amino-5-Chlorobenzophenone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-amino-5-chlorobenzophenone oxime, a critical intermediate in the production of several benzodiazepine-based pharmaceuticals. The synthesis involves the reaction of this compound with hydroxylamine (B1172632) hydrochloride. This guide is intended to equip researchers and professionals in drug development with a robust and reproducible method for preparing this key synthetic precursor.

Introduction

This compound oxime is a pivotal starting material for the synthesis of various anxiolytic drugs, most notably chlordiazepoxide.[1][2] The oxime is typically prepared from this compound and hydroxylamine hydrochloride.[3] The purity and yield of this oxime are crucial for the efficiency and quality of the final active pharmaceutical ingredient. These notes provide a standardized protocol to ensure high-quality and consistent production of this compound oxime.

Synthesis Pathway

The synthesis of this compound oxime proceeds through the condensation reaction of the ketone group in this compound with hydroxylamine. The reaction is typically carried out in an alcoholic solvent with the presence of a base to neutralize the hydrochloride salt of hydroxylamine.

Synthesis_Pathway This compound This compound Reaction Reaction This compound->Reaction Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride->Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction This compound Oxime This compound Oxime Reaction->this compound Oxime

Caption: General synthesis pathway for this compound oxime.

Experimental Protocol

This protocol is a generalized procedure based on established methods.[4][5] Researchers should adapt the quantities and conditions based on their specific requirements and available equipment.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Activated carbon

  • Water

  • Reaction flask (e.g., 5L) with stirring apparatus and reflux condenser

Procedure:

  • Reaction Setup: In a 5L reaction flask, add 3550 ml of ethanol.

  • Addition of Reactants: While stirring, add 510 g of this compound, 190 g of hydroxylamine hydrochloride, and 205 g of NaOH to the ethanol.[4]

  • Reaction: Seal the reaction flask and heat the mixture to reflux (approximately 70°C) for 3 hours.[4] During this time, the oxime product will form.

  • Decolorization: After the reflux period, add a small amount of activated carbon to the reaction mixture and continue to reflux for an additional 30 minutes to decolorize the solution.[3][4]

  • Filtration: While still hot, filter the reaction mixture to remove the activated carbon and any other solid impurities.

  • Crystallization: To the filtrate, add 1 kg of water and distill off a portion of the ethanol.[4] Cool the resulting solution to approximately 30°C.

  • Precipitation: Adjust the pH of the solution to 9 using a saturated sodium carbonate solution to precipitate the this compound oxime.[4]

  • Isolation and Drying: Filter the precipitate and wash the filter cake with water. Dry the product to obtain the final this compound oxime.

Quantitative Data Summary

The following table summarizes various reported reaction conditions and their corresponding reactant ratios for the synthesis of this compound oxime.[4]

ParameterExample 1Example 2Example 3
This compound (g)490510515
Hydroxylamine hydrochloride (g)185190200
Sodium hydroxide (NaOH) (g)200205215
Ethanol (ml)345035503600
Molar Ratio (Aminoketone:Hydroxylamine HCl)~1:1.25~1:1.25~1:1.3
Molar Ratio (Aminoketone:NaOH)~1:2.35~1:2.3~1:2.4
Reflux Time (hours)333
Reaction Temperature (°C)RefluxReflux70

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of this compound oxime.

Workflow A Charge Ethanol to Reactor B Add this compound, Hydroxylamine HCl, and NaOH A->B C Heat to Reflux (e.g., 70°C) for 3 hours B->C D Add Activated Carbon and Reflux for 30 min C->D E Hot Filtration D->E F Add Water and Distill Ethanol E->F G Cool to 30°C F->G H Adjust pH to 9 with Saturated Na2CO3 Solution G->H I Filter Precipitate H->I J Wash with Water I->J K Dry Product J->K L This compound oxime K->L

Caption: Step-by-step workflow for the synthesis of this compound oxime.

Safety and Handling

  • This compound and its oxime derivative should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Avoid contact with skin and eyes.[3]

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The protocol described provides a reliable and scalable method for the preparation of this compound oxime. By carefully controlling the reaction parameters as outlined, researchers can consistently obtain a high-quality product suitable for subsequent use in the synthesis of benzodiazepines and other pharmaceutical compounds.

References

Application Notes and Protocols: The Role of 2-Amino-5-chlorobenzophenone in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-5-chlorobenzophenone (ACB) as a precursor in the synthesis of dyes. While primarily recognized as a key intermediate in the manufacturing of pharmaceuticals, particularly benzodiazepines, ACB also serves as a starting material for certain classes of colorants.[1][2][3] This document details the synthesis of an exemplary azo dye derived from ACB, including its characterization and a generalized experimental protocol.

Introduction to this compound in Dye Synthesis

This compound is a substituted benzophenone (B1666685) containing a reactive primary amine group and a halogen substituent, making it a versatile precursor for various chemical syntheses.[4] In the context of colorant manufacturing, the amino group can be readily diazotized and coupled with electron-rich aromatic compounds to form azo dyes.[5][6] Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-).[6]

The benzophenone moiety within the ACB structure can influence the final properties of the dye, such as its color, lightfastness, and solubility. While the industrial application of ACB in large-scale dye production is not as widespread as its use in the pharmaceutical industry, it remains a valuable building block for the synthesis of specialized dyes in a laboratory setting.[3]

Application: Synthesis of an Azo Dye from this compound

A notable application of ACB in dye manufacturing is the synthesis of the azo dye, [2-chloro-5-(2,4-dihydroxyphenylazo)phenyl]phenylmethanone. This is achieved through the diazotization of this compound followed by a coupling reaction with resorcinol (B1680541).[5]

Chemical Properties and Characterization

The resulting azo dye and its metal complexes have been characterized using various spectroscopic techniques. A summary of the characterization data for the ligand (the azo dye) is presented below.

PropertyData
Molecular Formula C₁₉H₁₃ClN₂O₃
Appearance Colored Solid
UV-Visible (λmax) Varies depending on solvent
Infrared (IR) ν (cm⁻¹) Characteristic peaks for O-H, C=O, N=N
¹H NMR Peaks corresponding to aromatic protons
Mass Spectrometry Molecular ion peak confirms the structure

Note: Specific quantitative values for λmax, IR peaks, and NMR shifts are detailed in the cited research but are presented here in a generalized format.[5]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the azo dye from this compound and a general workflow for its characterization.

Synthesis of [2-chloro-5-(2,4-dihydroxyphenylazo)phenyl]phenylmethanone

This protocol is based on established methods for azo dye synthesis.[6][7][8]

Materials:

Procedure:

Step 1: Diazotization of this compound

  • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the ACB solution. Maintain the temperature between 0-5 °C throughout the addition.

  • Continue stirring the mixture for 30 minutes at 0-5 °C after the addition is complete to ensure the formation of the diazonium salt.

Step 2: Preparation of the Coupling Solution

  • In a separate beaker, dissolve one molar equivalent of resorcinol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

Step 3: Azo Coupling

  • Slowly add the cold diazonium salt solution from Step 1 to the cold resorcinol solution from Step 2 with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C.

  • A colored precipitate of the azo dye will form.

  • Continue stirring the mixture for 1-2 hours to ensure the completion of the coupling reaction.

Step 4: Isolation and Purification

  • Filter the precipitated dye using vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

  • Dry the purified dye in a vacuum oven.

General Workflow for Azo Dye Characterization

The following workflow outlines the typical characterization process for a newly synthesized azo dye.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Azo Dye Synthesis Purification Filtration & Recrystallization Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure Structural Elucidation UV_Vis->Structure FTIR->Structure NMR->Structure MS->Structure

Fig. 1: Experimental workflow for dye synthesis and characterization.

Signaling Pathways and Logical Relationships

The synthesis of the azo dye from this compound follows a well-defined chemical pathway involving two key reaction stages: diazotization and azo coupling. This can be represented as a logical relationship diagram.

G ACB This compound Diazonium Diazonium Salt Intermediate ACB->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Azo Dye Product Diazonium->AzoDye Azo Coupling (NaOH, 0-5°C) Resorcinol Resorcinol Resorcinol->AzoDye Azo Coupling (NaOH, 0-5°C)

Fig. 2: Logical relationship of the azo dye synthesis pathway.

Conclusion

This compound, while predominantly a pharmaceutical intermediate, demonstrates utility as a precursor in the synthesis of azo dyes. The presence of a reactive amine group allows for straightforward conversion to a diazonium salt, which can then be coupled with various aromatic compounds to produce a range of colors. The detailed protocols and workflows provided herein offer a foundational understanding for researchers and scientists interested in exploring the synthesis of novel colorants from this versatile starting material. Further research into the use of ACB for other classes of dyes and pigments could expand its application in the field of materials science and industrial chemistry.

References

experimental procedure for the synthesis of prazepam using 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prazepam is a benzodiazepine (B76468) derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. Its synthesis is a multi-step process that can be initiated from the readily available starting material, 2-Amino-5-chlorobenzophenone. This document provides a detailed experimental procedure for the synthesis of prazepam, intended for researchers, scientists, and professionals in the field of drug development. The protocol outlines a four-step reaction sequence: acylation, reduction, oxidation, and cyclization/alkylation.

Overall Synthetic Pathway

The synthesis of prazepam from this compound proceeds through the following key intermediates:

  • 2-(Cyclopropanecarboxamido)-5-chlorobenzophenone

  • 2-(Cyclopropylmethylamino)-5-chlorobenzhydrol

  • 2-(Cyclopropylmethylamino)-5-chlorobenzophenone

This pathway is a well-established route for the preparation of N-cyclopropylmethyl-substituted benzodiazepines.

Data Presentation

The following table summarizes the key quantitative data for each step of the prazepam synthesis.

StepReactionKey ReagentsSolventReaction TimeTemperatureYield (%)
1AcylationCyclopropanecarbonyl chloride, Triethylamine (B128534)Toluene2-3 hoursReflux~85%
2ReductionLithium aluminum hydride (LAH)Tetrahydrofuran (B95107) (THF)4-6 hoursReflux~90%
3OxidationManganese dioxide (activated)Dichloromethane (DCM)20-48 hoursRoom Temperature~75%
4Cyclization & AlkylationBromoacetyl bromide, Ammonia (B1221849), Cyclopropylmethyl bromideToluene, Methanol, DMFMulti-stepVaried~60%

Experimental Protocols

Step 1: Acylation - Synthesis of 2-(Cyclopropanecarboxamido)-5-chlorobenzophenone

This initial step involves the acylation of the primary amino group of this compound with cyclopropanecarbonyl chloride.[1][2]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in toluene.

  • Add triethylamine (1.2 eq) to the solution to act as a base.

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 2-(Cyclopropanecarboxamido)-5-chlorobenzophenone.

Step 2: Reduction - Synthesis of 2-(Cyclopropylmethylamino)-5-chlorobenzhydrol

The amide and ketone functionalities of the acylated intermediate are reduced using a strong reducing agent, lithium aluminum hydride (LAH).[1][2]

Materials:

  • 2-(Cyclopropanecarboxamido)-5-chlorobenzophenone

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium sulfate solution

Procedure:

  • In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of LAH (2.0 eq) in anhydrous THF.

  • Slowly add a solution of 2-(Cyclopropanecarboxamido)-5-chlorobenzophenone (1.0 eq) in anhydrous THF to the LAH suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the dropwise addition of ethyl acetate, followed by a saturated sodium sulfate solution.

  • Filter the resulting precipitate and wash with THF.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-(Cyclopropylmethylamino)-5-chlorobenzhydrol.

Step 3: Oxidation - Synthesis of 2-(Cyclopropylmethylamino)-5-chlorobenzophenone

This step involves the selective oxidation of the secondary alcohol back to a ketone using activated manganese dioxide.[1][2]

Materials:

  • 2-(Cyclopropylmethylamino)-5-chlorobenzhydrol

  • Activated manganese dioxide

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • Dissolve the crude 2-(Cyclopropylmethylamino)-5-chlorobenzhydrol from the previous step in dichloromethane.

  • Add activated manganese dioxide (5-10 eq) to the solution.

  • Stir the suspension vigorously at room temperature for 20-48 hours. The progress of the oxidation can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with additional dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain 2-(Cyclopropylmethylamino)-5-chlorobenzophenone.

Step 4: Cyclization and Alkylation to Prazepam

The final step involves the formation of the diazepine (B8756704) ring and subsequent alkylation. This can be achieved through a multi-step sequence.

Materials:

  • 2-(Cyclopropylmethylamino)-5-chlorobenzophenone

  • Bromoacetyl bromide

  • Ammonia in methanol

  • Cyclopropylmethyl bromide

  • Sodium methoxide (B1231860)

  • Dimethylformamide (DMF)

  • Toluene

Procedure:

  • Bromoacetylation: React 2-(Cyclopropylmethylamino)-5-chlorobenzophenone with bromoacetyl bromide in an inert solvent like toluene.

  • Amination: The resulting bromoacetamide is then reacted with a solution of ammonia in methanol.

  • Cyclization: Heating the aminated intermediate promotes the cyclization to form desmethylprazepam.

  • N-Alkylation: The desmethylprazepam is converted to its sodium salt using sodium methoxide and then reacted with cyclopropylmethyl bromide in DMF to yield prazepam.

Experimental Workflow Diagram

prazepam_synthesis start This compound acylation Acylation start->acylation Cyclopropanecarbonyl chloride, Et3N intermediate1 2-(Cyclopropanecarboxamido)- 5-chlorobenzophenone acylation->intermediate1 reduction Reduction (LAH) intermediate1->reduction intermediate2 2-(Cyclopropylmethylamino)- 5-chlorobenzhydrol reduction->intermediate2 oxidation Oxidation (MnO2) intermediate2->oxidation intermediate3 2-(Cyclopropylmethylamino)- 5-chlorobenzophenone oxidation->intermediate3 cyclization_alkylation Cyclization & Alkylation intermediate3->cyclization_alkylation 1. BrAcBr 2. NH3 3. Cyclopropylmethyl-Br prazepam Prazepam cyclization_alkylation->prazepam

Caption: Synthetic workflow for Prazepam.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-5-chlorobenzophenone Synthesis via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-chlorobenzophenone through Friedel-Crafts reactions. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its precursors.

Issue 1: Low or No Yield in the Friedel-Crafts Acylation of p-Chloroaniline

  • Question: My Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride is resulting in a very low yield or failing completely. What is the likely cause?

  • Answer: The primary reason for the failure of this reaction is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by the amino group (-NH₂) of p-chloroaniline. The lone pair of electrons on the nitrogen atom acts as a Lewis base, forming a stable complex with the Lewis acid.[1][2] This complex deactivates the aromatic ring, making it resistant to electrophilic aromatic substitution.[1][2] A reported yield for the direct acylation of p-chloroaniline with benzoyl chloride is as low as 39% under harsh, anhydrous conditions.[3][4]

Issue 2: Catalyst Inactivity

  • Question: My Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) seems to be inactive. What are the common causes?

  • Answer: Lewis acid catalysts are extremely sensitive to moisture.[1][5] Any water present in the reagents, solvents, or glassware will react with and deactivate the catalyst.[1][5] It is crucial to use anhydrous conditions, including freshly opened or properly stored anhydrous reagents and thoroughly dried glassware.[1][5][6] For instance, in the synthesis of a related compound, using specially prepared anhydrous zinc chloride, dehydrated at lower temperatures, significantly improved the yield and purity.[7][8]

Issue 3: Formation of Multiple Products and Isomeric Impurities

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of several products. How can I improve the selectivity of my reaction?

  • Answer: The formation of isomeric byproducts is a common issue in Friedel-Crafts acylations.[6] The directing effects of the substituents on the aromatic ring (the chloro and protected amino groups) determine the position of acylation. To improve regioselectivity, consider the following:

    • Temperature Control: Running the reaction at a lower temperature can reduce the rate of potential side reactions.[6]

    • Slow Addition of Reagents: Adding the acylating agent dropwise can prevent localized high concentrations that may lead to side reactions.[6]

    • Choice of Catalyst: Milder Lewis acids may offer better selectivity in some cases.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to purify the crude this compound. What is an effective purification method?

  • Answer: Recrystallization is a highly effective method for purifying this compound.[9][10] Ethanol (B145695) (85-95%) is a recommended solvent, as the product has good solubility at high temperatures and poor solubility at low temperatures.[9][11] A typical starting ratio is 15-20 mL of ethanol per gram of crude product.[9] The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. Washing the collected crystals with a small amount of ice-cold solvent helps remove soluble impurities.[9]

Frequently Asked Questions (FAQs)

  • Q1: Why is it necessary to protect the amino group of p-chloroaniline before the Friedel-Crafts acylation?

    • A1: As mentioned in the troubleshooting guide, the unprotected amino group is a Lewis base that deactivates the Lewis acid catalyst.[1][2] By protecting the amino group, typically through acetylation to form N-(4-chlorophenyl)acetamide, its basicity is reduced.[1] This prevents the formation of a deactivating complex with the catalyst, allowing the Friedel-Crafts acylation to proceed with a much higher yield.[1] The protecting group can be removed later through hydrolysis to yield the desired this compound.[1]

  • Q2: How much Lewis acid catalyst should be used in the acylation reaction?

    • A2: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst.[1][5][12] This is because the ketone product can also form a stable complex with the catalyst, effectively sequestering it from the reaction.[5][12] Therefore, at least one equivalent of the catalyst is needed to account for complexation with both the acylating agent and the product.

  • Q3: What are some suitable solvents for Friedel-Crafts reactions?

    • A3: The choice of solvent is critical and should be inert to the reaction conditions. Commonly used solvents for Friedel-Crafts reactions include non-polar or slightly polar solvents like dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), and 1,2-dichloroethane.[1][13] In some cases, the aromatic substrate itself can be used as the solvent if it is liquid and available in excess.[14] It is imperative to use anhydrous solvents to prevent catalyst deactivation.[1][6]

  • Q4: Are there alternative synthetic routes to this compound that avoid the challenges of Friedel-Crafts acylation?

    • A4: Yes, a common alternative involves the synthesis of a 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) intermediate, followed by its reduction to this compound.[3][4][15] The reduction can be achieved using various methods, including iron powder in an acidic medium or catalytic hydrogenation with a palladium-carbon catalyst.[11][16][17] This route can offer milder reaction conditions and may be more suitable for large-scale production, with reported yields of up to 95%.[4]

Data Presentation

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Benzophenone Synthesis

CatalystSubstrateAcylating AgentSolventTemperature (°C)Yield (%)Purity (%)Reference
Dehydrated ZnCl₂4-chloroaniline2-fluorobenzoyl chloride-20070≥98[8]
Standard ZnCl₂4-chloroaniline2-fluorobenzoyl chloride-Not Specified50≤95[8]
AlCl₃N-tosyl-4-chloroanthranilic acidFluorobenzeneNot Specified80~64Not Specified[8]

Note: Data for AlCl₃ is based on the synthesis of a structurally related 2-aminobenzophenone (B122507) derivative.

Experimental Protocols

Protocol 1: Protection of p-Chloroaniline (Acetylation)

  • Dissolution: Dissolve p-chloroaniline in a mixture of water and concentrated hydrochloric acid to form the hydrochloride salt.[1]

  • Reagent Preparation: In a separate flask, prepare a solution of sodium acetate (B1210297) in water.[1]

  • Acetylation: To the stirred p-chloroaniline hydrochloride solution, add acetic anhydride. Immediately follow with the addition of the sodium acetate solution.[1]

  • Precipitation and Isolation: A white precipitate of N-(4-chlorophenyl)acetamide will form. Cool the mixture in an ice bath to maximize precipitation.[1]

  • Filtration and Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from an ethanol/water mixture.[1]

Protocol 2: Friedel-Crafts Acylation of N-(4-chlorophenyl)acetamide

  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a stirrer, condenser, and dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, >1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane). Cool the suspension in an ice bath.[1]

  • Acylium Ion Formation: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-30 minutes to form the acylium ion complex.[1]

  • Substrate Addition: Dissolve N-(4-chlorophenyl)acetamide (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.[1]

  • Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by Thin Layer Chromatography (TLC).[1]

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.[1]

  • Extraction and Isolation: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate (B86663) (MgSO₄). Remove the solvent by rotary evaporation to yield the crude N-acetyl-2-benzoyl-4-chloroaniline.[1]

Protocol 3: Deprotection (Hydrolysis) of N-acetyl-2-benzoyl-4-chloroaniline

  • Hydrolysis: Reflux the crude N-acetyl-2-benzoyl-4-chloroaniline in an ethanolic solution of sodium hydroxide.[10]

  • Workup: After cooling, extract the product with a suitable organic solvent like methylene (B1212753) chloride.[10]

  • Purification: Evaporate the solvent and purify the resulting this compound by chromatography or recrystallization from a suitable solvent such as ethanol or ether.[9][10]

Visualizations

Friedel_Crafts_Workflow Workflow for this compound Synthesis cluster_protection Step 1: Protection cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection p_chloroaniline p-Chloroaniline n_acetyl N-(4-chlorophenyl)acetamide p_chloroaniline->n_acetyl Acetylation p_chloroaniline->n_acetyl acetic_anhydride Acetic Anhydride acetic_anhydride->p_chloroaniline acylated_product N-acetyl-2-benzoyl-4-chloroaniline n_acetyl->acylated_product Acylation n_acetyl->acylated_product benzoyl_chloride Benzoyl Chloride benzoyl_chloride->n_acetyl lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->n_acetyl final_product This compound acylated_product->final_product Hydrolysis acylated_product->final_product base_hydrolysis Base Hydrolysis (e.g., NaOH/EtOH) base_hydrolysis->acylated_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Troubleshooting Low Yield in Friedel-Crafts Acylation start Low or No Yield q1 Is the amino group protected? start->q1 sol1 Protect the amino group (e.g., acetylation) q1->sol1 No q2 Are anhydrous conditions maintained? q1->q2 Yes a1_yes Yes a1_no No sol2 Use anhydrous reagents/solvents and flame-dried glassware q2->sol2 No q3 Is a stoichiometric amount of Lewis acid used? q2->q3 Yes a2_yes Yes a2_no No sol3 Use >=1 equivalent of Lewis acid q3->sol3 No q4 Are reaction temperature and time optimized? q3->q4 Yes a3_yes Yes a3_no No sol4 Review and optimize temperature and reaction time q4->sol4 No a4_yes Yes a4_no No

Caption: A decision tree for troubleshooting low yield.

References

common side products in the synthesis of 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Amino-5-chlorobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride and the reduction of 5-chloro-3-phenyl-2,1-benzoisoxazole.

Q2: Why is my Friedel-Crafts acylation of p-chloroaniline failing or giving a very low yield?

A2: The primary reason for low yields in the Friedel-Crafts acylation of p-chloroaniline is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by the basic amino group of the aniline. The lone pair of electrons on the nitrogen atom coordinates with the Lewis acid, forming a complex that deactivates the aromatic ring towards electrophilic substitution. To circumvent this, the amino group should be protected, typically as an acetamide (B32628), before the acylation reaction.

Q3: What are the common side products in the Friedel-Crafts acylation route?

A3: Common side products may include:

  • Di-acylated products: Where a second benzoyl group is introduced onto the aromatic ring. This is more likely with highly activated rings and forcing reaction conditions.

  • Regioisomers: Acylation may occur at positions other than the desired ortho position to the amino group, although the directing effect of the protected amino group generally favors the ortho product.

  • Unreacted starting materials: Incomplete reaction can leave N-(4-chlorophenyl)acetamide and benzoyl chloride in the crude product.

  • Hydrolyzed benzoyl chloride: Benzoic acid can be present if moisture is not rigorously excluded from the reaction.

Q4: What are the potential side products when synthesizing this compound from 5-chloro-3-phenyl-2,1-benzoisoxazole?

A4: The main challenge in this route is controlling the reduction. Potential side products include:

  • Over-reduction products: If a strong reducing agent like palladium on carbon is used under harsh conditions, the benzophenone (B1666685) carbonyl group can be reduced to a secondary alcohol (diphenylmethanol derivative). Using a milder reducing agent like iron powder in acidic media can help prevent this.[1]

  • Incomplete reduction: Unreacted 5-chloro-3-phenyl-2,1-benzoisoxazole may remain in the product mixture if the reaction does not go to completion.

Q5: How can I purify the crude this compound?

A5: Recrystallization is a common and effective method for purifying the final product.[2] Ethanol (B145695) is a frequently used solvent for this purpose.[2] Activated carbon can be used during recrystallization to remove colored impurities.[2] Column chromatography can also be employed for purification.[3]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Possible Cause Troubleshooting Steps
Catalyst Deactivation Protect the amino group of p-chloroaniline as an acetamide before acylation.
Moisture Contamination Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. Use a fresh, anhydrous Lewis acid catalyst.
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product can complex with it. Ensure at least one equivalent of the catalyst is used.
Low Reaction Temperature Gradually increase the reaction temperature and monitor the progress by TLC.
Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation
Possible Cause Troubleshooting Steps
Diacylation Use a stoichiometric amount of benzoyl chloride. Avoid excessively high reaction temperatures.
Formation of Regioisomers Ensure the amino group is protected to enhance ortho-directing effects. Optimize the reaction temperature and choice of Lewis acid.
Issue 3: Problems with the Reduction of 5-chloro-3-phenyl-2,1-benzoisoxazole
Possible Cause Troubleshooting Steps
Over-reduction of Carbonyl Group Use a milder reducing agent such as iron powder in acetic or hydrochloric acid.[1] Avoid using strong reducing agents like LiAlH₄. If using a catalytic hydrogenation (e.g., Pd/C), carefully control the reaction time, temperature, and hydrogen pressure.[4]
Incomplete Reaction Ensure sufficient reaction time and an adequate amount of the reducing agent. Monitor the reaction progress by TLC until the starting material is consumed.

Summary of Potential Side Products

Synthetic Route Common Side Product Reason for Formation Suggested Mitigation
Friedel-Crafts Acylation Di-benzoylated p-chloroaniline derivativeOver-acylation due to harsh reaction conditions or excess acylating agent.Use stoichiometric amounts of benzoyl chloride and moderate reaction temperatures.
4-Amino-3-benzoyl-chlorobenzeneAcylation at the meta position to the amino group.Protection of the amino group to enforce ortho-acylation.
N-(4-chlorophenyl)acetamideIncomplete deprotection of the acetyl group.Ensure complete hydrolysis during the deprotection step.
Reduction of Isoxazole (B147169) (2-Amino-5-chlorophenyl)(phenyl)methanolOver-reduction of the benzophenone carbonyl group.Use a mild reducing agent like iron powder.[1]
5-chloro-3-phenyl-2,1-benzoisoxazoleIncomplete reduction.Increase reaction time or the amount of reducing agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation (with amino group protection)

Step 1: Acetylation of p-Chloroaniline

  • In a round-bottom flask, dissolve p-chloroaniline in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane).

  • Add acetic anhydride (B1165640) (1.1 equivalents) dropwise to the solution while stirring.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling, pour the reaction mixture into cold water to precipitate N-(4-chlorophenyl)acetamide.

  • Filter the solid, wash with water, and dry.

Step 2: Friedel-Crafts Acylation

  • In a dry, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add benzoyl chloride (1.1 equivalents) dropwise to the suspension at 0-5 °C.

  • Add N-(4-chlorophenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude acylated product.

Step 3: Deprotection

  • Dissolve the crude acylated product in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours until deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide (B78521) solution) to precipitate this compound.

  • Filter the solid, wash with water, and dry.

Protocol 2: Synthesis of this compound via Reduction of 5-chloro-3-phenyl-2,1-benzoisoxazole
  • To a solution of 5-chloro-3-phenyl-2,1-benzoisoxazole in a suitable solvent like toluene (B28343) or ethanol, add iron powder (3-5 equivalents).[1]

  • Heat the mixture to reflux.

  • Slowly add a mineral acid, such as concentrated hydrochloric acid or glacial acetic acid, dropwise to the refluxing mixture.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the iron salts.

  • Wash the filtrate with a dilute base (e.g., sodium bicarbonate solution) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.[2]

Visualizations

Synthesis_Pathways cluster_0 Friedel-Crafts Acylation Route cluster_1 Isoxazole Reduction Route PCA p-Chloroaniline Acetanilide N-(4-chlorophenyl)acetamide PCA->Acetanilide Acetic anhydride Acyl_Product 2-Acetamido-5-chlorobenzophenone Acetanilide->Acyl_Product Benzoyl Chloride, AlCl3 Product_FC This compound Acyl_Product->Product_FC H+ / H2O, Heat Isoxazole 5-chloro-3-phenyl-2,1-benzoisoxazole Product_Red This compound Isoxazole->Product_Red Fe / HCl

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_route Identify Synthesis Route start->check_route fc_q1 Is Amino Group Protected? check_route->fc_q1 Friedel-Crafts red_q1 Which Reducing Agent? check_route->red_q1 Isoxazole Reduction fc_a1_no Protect Amino Group (e.g., Acetylation) fc_q1->fc_a1_no No fc_q2 Anhydrous Conditions? fc_q1->fc_q2 Yes fc_a1_no->fc_q2 fc_a2_no Dry Glassware & Reagents fc_q2->fc_a2_no No fc_q3 Sufficient Catalyst? fc_q2->fc_q3 Yes fc_a2_no->fc_q3 fc_a3_no Use Stoichiometric Amount fc_q3->fc_a3_no No fc_success Optimize Temperature & Time fc_q3->fc_success Yes fc_a3_no->fc_success red_a1_strong Consider Over-reduction. Switch to milder agent (Fe). red_q1->red_a1_strong Strong (e.g., Pd/C) red_q2 Incomplete Reaction? red_q1->red_q2 Mild (e.g., Fe) red_a1_strong->red_q2 red_a2_yes Increase Reaction Time/ Reagent Amount red_q2->red_a2_yes Yes red_success Optimize Reaction Conditions red_q2->red_success No red_a2_yes->red_success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-5-chlorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several well-established methods exist for the synthesis of this compound.[1] One of the most common routes is the Friedel-Crafts acylation, which involves the reaction of p-chloroaniline with benzoyl chloride in the presence of a Lewis acid catalyst.[2] Alternative methods include the reaction of 2-aminobenzaldehydes with aryl Grignard reagents followed by oxidation, and palladium-catalyzed cross-coupling reactions.[3] Another approach involves the hydrogenation reduction of 5-chloro-3-phenyl benzisoxazole using a palladium-carbon catalyst.[4] The choice of method often depends on factors like required yield, purity, and scalability.[1]

Q2: Why is my Friedel-Crafts acylation of p-chloroaniline failing or giving a low yield?

A2: The primary reason for low yields or failure in the Friedel-Crafts acylation of p-chloroaniline is the presence of the amino (-NH₂) group.[5] The lone pair of electrons on the nitrogen atom acts as a Lewis base, reacting with the Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃).[5] This forms a stable complex that deactivates the aromatic ring, making it resistant to the required electrophilic aromatic substitution.[5]

Q3: How can the issue of catalyst deactivation by the amino group be overcome?

A3: A common and effective strategy is to protect the amino group before the Friedel-Crafts reaction.[5] Acetylation is a frequently used protection method, converting the basic amino group into a less basic amido group. This reduces the interaction between the nitrogen and the Lewis acid catalyst, allowing the acylation to proceed. The acetyl group can be removed by hydrolysis after the reaction is complete.[5]

Q4: What is the optimal amount of catalyst to use in a Friedel-Crafts acylation?

A4: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst.[6][7] This is because the catalyst forms a complex with the resulting ketone product, rendering it inactive for further catalytic cycles.[6][7] Therefore, at least one equivalent of the catalyst is typically necessary.

Q5: What are the best practices for purifying crude this compound?

A5: Recrystallization is a highly effective method for purifying the crude product.[8] Ethanol (B145695) (85-95%) is a recommended solvent, as the compound shows good solubility at high temperatures and poor solubility at low temperatures.[8] A typical procedure involves dissolving the crude product in a minimal amount of hot ethanol, followed by slow cooling to induce crystallization.[8] If the solution is highly colored, activated carbon can be added to the hot solution to adsorb impurities before hot filtration.[8][9] The purified crystals are then dried, typically in a vacuum oven, until a constant weight is achieved.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

// Nodes start [label="Problem Encountered", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low or No Yield", fillcolor="#FBBC05", fontcolor="#202124"]; impurity [label="Product Impure\n(e.g., by TLC/NMR)", fillcolor="#FBBC05", fontcolor="#202124"];

cause_catalyst [label="Catalyst Inactivity?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_conditions [label="Suboptimal Conditions?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_protection [label="Amino Group Interference?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_purification [label="Ineffective Purification?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_side_reactions [label="Side Reactions Occurring?", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution_catalyst [label="Solution:\n- Use anhydrous conditions.\n- Use fresh, high-quality Lewis acid.\n- Use stoichiometric amount.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_conditions [label="Solution:\n- Optimize temperature and reaction time.\n- Monitor reaction progress via TLC.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_protection [label="Solution:\n- Protect the amino group (e.g., acetylation)\nprior to acylation.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_purification [label="Solution:\n- Recrystallize from appropriate solvent (e.g., Ethanol).\n- Use activated carbon for colored impurities.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_side_reactions [label="Solution:\n- Control temperature carefully.\n- Avoid harsh acidic/basic conditions\nduring workup to prevent hydrolysis.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> low_yield; start -> impurity;

low_yield -> cause_catalyst [label="Possible Cause"]; low_yield -> cause_conditions [label="Possible Cause"]; low_yield -> cause_protection [label="Possible Cause"];

impurity -> cause_purification [label="Possible Cause"]; impurity -> cause_side_reactions [label="Possible Cause"];

cause_catalyst -> solution_catalyst; cause_conditions -> solution_conditions; cause_protection -> solution_protection; cause_purification -> solution_purification; cause_side_reactions -> solution_side_reactions; } dot Caption: Troubleshooting flowchart for synthesizing this compound.

Problem Potential Cause Recommended Solution
Low or No Yield Catalyst Deactivation: Lewis acids like AlCl₃ are highly sensitive to moisture.[5] The amino group of p-chloroaniline can also form a complex with the catalyst, deactivating it.[5]Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[6] Consider protecting the amino group via acetylation before the Friedel-Crafts step.[5]
Insufficient Catalyst: The ketone product complexes with the Lewis acid, so less than a stoichiometric amount will result in an incomplete reaction.[6][7]Use at least a 1:1 molar ratio of Lewis acid to the limiting reagent. A slight excess (1.1-1.5 eq) may be beneficial.[6]
Sub-optimal Reaction Conditions: Reaction temperature may be too low, or the reaction time may be too short for the reaction to go to completion.Carefully increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[6][10]
Product is Impure Side Reactions: Harsh reaction conditions can lead to side reactions like polymerization or ring degradation, especially with sensitive substrates.[6]Maintain careful control over the reaction temperature. Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed.
Ineffective Purification: The chosen solvent for recrystallization may not be optimal, leading to co-precipitation of impurities or low recovery of the product.Recrystallize from a suitable solvent like 85-95% ethanol.[8] Use a minimal amount of hot solvent to dissolve the product and allow it to cool slowly. If impurities persist, consider column chromatography.[11]
Hydrolysis During Workup: The presence of the product as a byproduct can indicate hydrolysis of starting materials or intermediates, especially under harsh acidic or basic conditions.[10]Perform the aqueous workup carefully, for instance, by slowly quenching the reaction mixture over crushed ice and dilute HCl.[5] Avoid prolonged exposure to strong acids or bases.[10]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Reaction (Two-Step)

This protocol involves the protection of p-chloroaniline followed by the Friedel-Crafts acylation.

Workflow A4 A4 B1 B1 A4->B1 Use dried intermediate B4 B4 C1 C1 B4->C1 Proceed with crude product

Step 1: Protection of p-Chloroaniline (Acetylation)

  • In a reaction vessel, dissolve p-chloroaniline in acetic anhydride.

  • Gently heat the mixture to facilitate the reaction.

  • After the reaction is complete (monitor by TLC), cool the mixture in an ice bath to precipitate the N-(4-chlorophenyl)acetamide product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry completely.

Step 2: Friedel-Crafts Acylation

  • In a dry, inert atmosphere, suspend the dried N-(4-chlorophenyl)acetamide and a stoichiometric amount of anhydrous aluminum chloride (AlCl₃) in a suitable anhydrous solvent (e.g., tetrachloroethane or nitrobenzene).[11]

  • Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature or heat gently as needed. Monitor the reaction's progress by TLC.

  • Once complete, carefully quench the reaction by slowly pouring it over a mixture of crushed ice and dilute hydrochloric acid.[5]

Step 3: Deprotection and Purification

  • The acylated intermediate is then hydrolyzed. This can be achieved by heating the reaction mixture with an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to remove the acetyl protecting group.[11]

  • Extract the crude this compound into an organic solvent like methylene (B1212753) chloride.[11]

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude solid by recrystallization from 85-95% ethanol to obtain yellow crystals.[4][8] The reported melting point is in the range of 96-99°C.[9][11]

Protocol 2: Synthesis via Reduction of an Isoxazole Intermediate

This protocol is adapted from a patented method involving the reduction of 5-chloro-3-phenyl benzisoxazole.[4]

Step 1: Reduction

  • Add 5-chloro-3-phenyl benzisoxazole to an autoclave containing a palladium-carbon catalyst and 95% ethanol.[4]

  • Pressurize the autoclave with hydrogen gas (e.g., to 0.4 MPa) and conduct the reaction at an elevated temperature (e.g., 115°C) for several hours.[4]

  • After the reaction is complete, cool the mixture and recover the ethanol and catalyst by filtration and distillation. This yields the crude this compound.[4]

Step 2: Purification

  • Transfer the crude product to a dissolving kettle. Add an 85% ethanol solution and a small amount of activated carbon (e.g., 5-8% by mass of the crude product).[4]

  • Heat the mixture to reflux (around 95°C) for approximately 30 minutes.[4]

  • Perform a hot filtration to remove the activated carbon.

  • Cool the filtrate to 10-15°C to crystallize the product.[4]

  • Filter the purified crystals and dry them under vacuum at 50°C for at least 4 hours to obtain the final product.[4]

Data Summary

The following tables provide a summary of key parameters for the purification and optimization of the synthesis.

Table 1: Recommended Solvents for Recrystallization

Solvent / Solvent SystemSuitabilityKey Considerations
Ethanol (85-95%) Highly RecommendedGood solubility at high temperatures and poor solubility at low temperatures. Effective for removing common synthesis byproducts. A mass ratio of crude product to 85% ethanol of 1:15 to 1:20 is suggested.[4][8]
Methanol RecommendedExhibits similar properties to ethanol and can be used to obtain a high-purity product.[8]
Isopropanol Potentially SuitableCan be a good alternative to ethanol or methanol.[8]
Water Not Recommended (as single solvent)The product has very low solubility in water. It can, however, be used as an anti-solvent in a mixed solvent system.[8]

Table 2: Example of Reaction Conditions for Reduction Route

ParameterValue / ConditionReference
Starting Material 5-chloro-3-phenyl benzisoxazole[4]
Catalyst Palladium on Carbon (Pd/C)[4]
Solvent 95% Ethanol[4]
Hydrogen Pressure ~0.4 MPa[4]
Temperature 90-120 °C[4]
Reaction Time ~2.5 hours[4]
Reported Yield >95% (after purification)[9]

References

Technical Support Center: Synthesis of 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 2-amino-5-chlorobenzophenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride is resulting in a very low yield. What are the likely causes?

Low yields in this specific Friedel-Crafts acylation are a common issue primarily due to the electronic properties of the starting material, p-chloroaniline. The main reasons include:

  • Deactivation of the Aromatic Ring: The amino group (-NH₂) on the p-chloroaniline is a Lewis base. Its lone pair of electrons readily complexes with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a positively charged complex on the nitrogen, which strongly deactivates the aromatic ring by withdrawing electron density, thus hindering the electrophilic aromatic substitution by the acylium ion.[1]

  • Catalyst Inactivation: The formation of a complex between the amino group and the Lewis acid catalyst effectively sequesters the catalyst, rendering it unavailable to activate the benzoyl chloride. This requires the use of excess catalyst, which can lead to further complications.

  • Poor Reaction Conditions: Inadequate temperature control, impure reagents, or the presence of moisture can significantly impact the reaction's success. Lewis acid catalysts like AlCl₃ are highly sensitive to water.

Q2: How can I improve the yield of my Friedel-Crafts acylation reaction?

To overcome the challenges mentioned above, consider the following optimization strategies:

  • Protect the Amino Group: A common strategy is to protect the amino group before acylation. For instance, acetylating the amino group to form an acetanilide (B955) derivative reduces its basicity and the deactivating effect. The protecting group can be removed after the acylation step.

  • Use of Excess Catalyst: To compensate for the catalyst that complexes with the amino group, an excess amount (more than one equivalent) of the Lewis acid is often necessary.

  • Alternative Synthesis Routes: If the Friedel-Crafts approach continues to yield poor results, alternative synthetic pathways can be employed. A widely used method involves the cyclization of p-chloronitrobenzene with phenylacetonitrile (B145931) to form a 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) intermediate, which is then reduced to this compound.[2][3] This method often provides higher yields.[2]

Q3: I am observing the formation of multiple products. What could be the cause?

The formation of multiple products in Friedel-Crafts acylation can arise from several factors:

  • Isomer Formation: The directing effects of both the chloro and amino (or protected amino) groups on the aromatic ring will influence the position of acylation. This can lead to the formation of ortho and para isomers.[1]

  • Polysubstitution: While less common in acylation compared to alkylation due to the deactivating nature of the introduced acyl group, polysubstitution can occur if the reaction conditions are too harsh or if the substrate is highly activated.[1][4][5]

  • Side Reactions: The presence of impurities or moisture can lead to unwanted side reactions, consuming starting materials and generating byproducts.

Q4: My Lewis acid catalyst (e.g., AlCl₃) seems to be inactive. What are the common causes?

Inactive Lewis acid catalysts are a frequent source of reaction failure. The primary causes include:

  • Exposure to Moisture: Lewis acids like aluminum chloride react vigorously with water. Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Improper Storage: The catalyst may have degraded due to improper storage. Use a fresh, unopened container of the catalyst whenever possible.

  • Insufficient Amount: As mentioned, when reacting with substrates containing basic groups like amines, a stoichiometric amount of the catalyst will be consumed to form a complex. Ensure you are using a sufficient excess.

Quantitative Data Summary

The following table provides a general overview of expected yields for different synthetic approaches to this compound and related reactions. Note that actual yields can vary significantly based on specific reaction conditions and scale.

Synthesis MethodStarting MaterialsReported YieldReference
Friedel-Crafts Acylationp-Chloroaniline, Benzoyl Chloride~39%[2]
From Isoxazole (B147169) Intermediate (Reduction with Iron Powder)5-Chloro-3-phenyl-2,1-benzisoxazole, Iron PowderHighA patent describes this as a high-yield method suitable for industrial production.[3][6]
Palladium-Catalyzed Addition2-Amino-5-chlorobenzonitrile, Phenylboronic acid~96%This method is noted for its high yield but uses a more expensive reagent.[2]
Microwave-Assisted Acylation of this compound (for derivatives)This compound, Chloroacetyl chloride~88%This demonstrates a high-yield acylation on the amino group for further derivatization.[7][8]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation of p-Chloroaniline

This protocol is a representative procedure and may require optimization.

Materials:

  • p-Chloroaniline

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry solvent (e.g., tetrachloroethane or nitrobenzene)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Organic solvent for extraction (e.g., methylene (B1212753) chloride)

  • Ethanol for recrystallization

Procedure:

  • To a solution of p-chloroaniline in a dry solvent, add anhydrous aluminum chloride in portions under cooling (ice bath) and stirring.

  • Slowly add benzoyl chloride to the mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent like methylene chloride.

  • Wash the organic layer with a dilute NaOH solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • The crude product is then purified by column chromatography or recrystallization from ethanol.[9]

Protocol 2: Synthesis via Isoxazole Intermediate

This protocol provides an alternative, often higher-yielding, route.

Step 1: Synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole

  • Mix ethanol, sodium hydroxide, p-chloronitrobenzene, and phenylacetonitrile.[2]

  • Stir the mixture, potentially using ultrasonic oscillation to enhance the reaction.[2]

  • Apply microwave irradiation to the mixture for a short period.[2]

  • Add water to the system, filter, and wash the residue with methanol (B129727) to obtain the isoxazole intermediate.[2]

Step 2: Reduction to this compound

  • In a reaction vessel, combine the 5-chloro-3-phenyl-2,1-benzisoxazole, a solvent like toluene, hydrochloric acid, and iron powder.[6]

  • Slowly heat the mixture to reflux and maintain the temperature while monitoring the reaction.[6]

  • After the reaction is complete, separate the iron sludge by filtration.[6]

  • Cool the filtrate to induce crystallization of the product.

  • Collect the wet product by centrifugation and then dry to obtain this compound.[6]

Visualizations

Troubleshooting_Low_Yield cluster_reagents Reagent & Condition Issues cluster_catalyst Catalyst Issues cluster_setup Reaction Setup Issues start Low Yield Observed check_reagents Check Reagents & Conditions start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst check_reaction_setup Review Reaction Setup start->check_reaction_setup reagents_pure Are starting materials pure and dry? check_reagents->reagents_pure catalyst_fresh Is Lewis Acid catalyst fresh and anhydrous? check_catalyst->catalyst_fresh inert_atmosphere Was reaction run under inert atmosphere? check_reaction_setup->inert_atmosphere temp_control Was temperature controlled? reagents_pure->temp_control Yes solution_reagents Purify/dry reagents. Optimize temperature. temp_control->solution_reagents catalyst_amount Is sufficient excess of catalyst used? catalyst_fresh->catalyst_amount Yes solution_catalyst Use fresh catalyst in sufficient excess. catalyst_amount->solution_catalyst glassware_dry Was all glassware oven-dried? inert_atmosphere->glassware_dry Yes solution_setup Ensure anhydrous conditions and inert atmosphere. glassware_dry->solution_setup consider_alternatives Consider Alternative Synthesis Route (e.g., Isoxazole method) solution_reagents->consider_alternatives solution_catalyst->consider_alternatives solution_setup->consider_alternatives

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Side_Reactions p_chloroaniline p-Chloroaniline desired_product This compound (Desired Product) p_chloroaniline->desired_product catalyst_complex Catalyst-Amine Complex (Inactive Catalyst) p_chloroaniline->catalyst_complex benzoyl_chloride Benzoyl Chloride benzoyl_chloride->desired_product hydrolysis Hydrolysis of Reagents (due to moisture) benzoyl_chloride->hydrolysis lewis_acid AlCl3 (Lewis Acid) lewis_acid->desired_product catalyzes lewis_acid->catalyst_complex lewis_acid->hydrolysis polysubstitution Polysubstituted Byproducts desired_product->polysubstitution Further Acylation (Harsh Conditions)

Caption: Potential side reactions in the Friedel-Crafts synthesis of this compound.

References

catalyst selection for maximizing yield in 2-Amino-5-chlorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Amino-5-chlorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, yield maximization, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Friedel-Crafts Acylation: This involves the reaction of a substituted aniline (B41778) (like p-chloroaniline) with a benzoyl chloride derivative. The most commonly employed catalysts for this reaction are Lewis acids, with zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) being well-documented choices.[1]

  • Reduction of a Benzisoxazole Intermediate: This route involves the synthesis of a 5-chloro-3-phenylbenzisoxazole intermediate, which is then reduced to yield the final product. Common catalysts for this reduction step include palladium on carbon (Pd/C) and iron powder.[2][3]

Q2: How critical is the quality of the catalyst to the reaction yield in the Friedel-Crafts acylation?

A2: The quality of the Lewis acid catalyst is paramount and directly impacts both the yield and purity of the this compound.[1] For instance, in syntheses utilizing zinc chloride, the method of its preparation is a key factor. Using ZnCl₂ that has been dehydrated at lower temperatures (40-200°C) under a vacuum results in a more active, powdered catalyst. This can significantly increase the product yield from approximately 50% to over 70%, and purity from ≤95% to ≥98%.[1][4] High-temperature dehydration of zinc chloride can lead to the formation of large, unreactive solid blocks, resulting in lower yields.[5]

Q3: What are the optimal reaction temperatures for the synthesis?

A3: The optimal temperature depends on the synthetic route. The zinc chloride-catalyzed Friedel-Crafts acylation is typically a high-temperature condensation reaction, often referred to as "pyrocondensation," with a general temperature range between 100°C and 350°C.[1] Specific protocols often involve heating the initial reactants to around 180°C before adding the catalyst, after which the temperature is raised to 200-205°C.[1] For the reduction of the benzisoxazole intermediate using a palladium-carbon catalyst, the reaction may be carried out at around 112°C.[2]

Q4: What are some common side products or impurities I should be aware of?

A4: Impurities can arise from unreacted starting materials, intermediates, and by-products from side reactions.[1] In Friedel-Crafts reactions, over-acylation or isomerization can lead to undesired products. In catalytic reductions, incomplete reduction or side reactions due to excessive hydrogenation can also result in impurities.[2] The presence of moisture can deactivate Lewis acid catalysts, leading to incomplete reactions and lower purity.[5]

Troubleshooting Guide

Problem 1: Low Yield in Friedel-Crafts Acylation

  • Possible Cause: Deactivation of the Lewis acid catalyst by the amino group of the aniline reactant. The amino group, a potent Lewis base, can react with the Lewis acid, forming a deactivated anilinium salt that inhibits the desired electrophilic aromatic substitution.[5]

  • Troubleshooting Steps:

    • Catalyst Quality: Ensure the use of a high-quality, anhydrous Lewis acid catalyst. For ZnCl₂, use a catalyst that has been dehydrated at low temperatures under a vacuum to create a fine, highly active powder.[1][5]

    • Amino Group Protection: A highly effective strategy is the temporary protection of the amino group of the aniline starting material. Acetylation is a common method. The resulting acetamido group is less basic and does not interfere with the Lewis acid catalyst. The protecting group can be removed in a subsequent step.[5]

    • Reaction Conditions: Carefully control the reaction temperature. Starting at a lower temperature and gradually increasing it can be beneficial.[5]

Problem 2: Product is Contaminated with Colored Impurities

  • Possible Cause: Formation of colored by-products during the reaction.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Colored impurities can often be effectively removed by treating the crude product with activated carbon during recrystallization. The activated carbon adsorbs the impurities.[6]

    • Hot Filtration: If activated carbon is used, or if there are other insoluble impurities, perform a hot filtration to remove them before allowing the product to crystallize.[6]

Problem 3: Incomplete Reaction

  • Possible Cause: Inactive catalyst, sub-optimal reaction temperature, incorrect stoichiometry, or presence of moisture.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, HPLC) to monitor the reaction.[1]

    • Catalyst Activity: Ensure the catalyst is fresh and properly prepared.[1]

    • Temperature Control: Calibrate your temperature controller to ensure the reaction is proceeding at the optimal temperature.[1]

    • Stoichiometry: Accurately measure all reactants and the catalyst. In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often necessary.[1]

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can deactivate the Lewis acid catalyst.[1]

Catalyst Performance Data

CatalystSynthetic RouteReactantsReaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Dehydrated Zinc Chloride (ZnCl₂)Friedel-Crafts Acylationp-chloroaniline, o-fluorobenzoyl chloride200470%≥98%
Standard Zinc Chloride (ZnCl₂)Friedel-Crafts Acylationp-chloroaniline, o-fluorobenzoyl chlorideNot specifiedNot specified50%≤95%
Aluminum Chloride (AlCl₃)*Friedel-Crafts AcylationN-tosyl-4-chloroanthranilic acid, Fluorobenzene803~64%Not Specified
Palladium on Carbon (Pd/C)Isoxazole (B147169) Reduction5-chloro-3-phenyl benzisoxazole1122.5HighHigh
Iron PowderIsoxazole ReductionIsoxazole intermediateRefluxNot specifiedNot specifiedNot specified

* Data for Aluminum Chloride is based on the synthesis of a structurally related 2-aminobenzophenone (B122507) derivative.[4]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation using Dehydrated Zinc Chloride
  • Catalyst Preparation: Dehydrate zinc chloride at 40-200°C under vacuum to obtain a fine, white powder.

  • Reaction Setup: In a suitable reaction vessel, combine o-fluorobenzoyl chloride and p-chloroaniline.

  • Initial Heating: Heat the mixture to approximately 180°C with stirring.

  • Catalyst Addition: Carefully add the dehydrated zinc chloride to the reaction mixture.

  • Reaction: Increase the temperature to 200-205°C and maintain for several hours, monitoring the reaction progress.

  • Work-up: After the reaction is complete, cool the mixture. Carefully hydrolyze the reaction mass with a dilute acid solution.

  • Purification: Extract the product into a suitable organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a solvent such as methanol.[1]

Protocol 2: Synthesis via Reduction of 5-chloro-3-phenylbenzisoxazole using Palladium on Carbon
  • Reaction Setup: Add the fully dissolved 5-chloro-3-phenyl benzisoxazole, a palladium-carbon catalyst, and an ethanol (B145695) solution to an autoclave.

  • Inert Atmosphere: Purge the autoclave with nitrogen gas multiple times to displace the air.

  • Hydrogenation: Charge the autoclave with hydrogen gas to a pressure of 0.28 MPa.

  • Reaction: Heat the mixture to 112°C and perform ultrasonic oscillation for 2.5 hours.

  • Work-up: After the reaction is complete, recover the ethanol and the palladium-carbon catalyst by distillation.

  • Isolation: Cool the reaction solution to 25°C and filter to obtain the crude this compound.

  • Purification: The crude product can be further purified by decolorization with activated carbon and recrystallization from ethanol.[2]

Visualizations

experimental_workflow_friedel_crafts cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product reactant_node reactant_node process_node process_node product_node product_node p_chloroaniline p-Chloroaniline reaction Friedel-Crafts Acylation p_chloroaniline->reaction benzoyl_chloride Benzoyl Chloride Derivative benzoyl_chloride->reaction catalyst Lewis Acid Catalyst (e.g., ZnCl2) catalyst->reaction hydrolysis Acid Hydrolysis reaction->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Recrystallization extraction->purification final_product This compound purification->final_product

Caption: Experimental workflow for Friedel-Crafts acylation.

troubleshooting_low_yield problem_node problem_node cause_node cause_node solution_node solution_node low_yield Low Yield catalyst_deactivation Catalyst Deactivation low_yield->catalyst_deactivation moisture Presence of Moisture low_yield->moisture incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction use_high_quality_catalyst Use High-Quality Anhydrous Catalyst catalyst_deactivation->use_high_quality_catalyst protect_amino_group Protect Amino Group catalyst_deactivation->protect_amino_group dry_glassware Use Dry Glassware/Solvents moisture->dry_glassware optimize_conditions Optimize Reaction Conditions (Temp, Time) incomplete_reaction->optimize_conditions

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Managing Moisture Sensitivity in 2-Amino-5-chlorobenzophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-chlorobenzophenone. The following information addresses common issues related to its moisture sensitivity in various chemical reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound, with a focus on issues arising from the presence of moisture.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Presence of moisture: Water can react with reagents, particularly acyl chlorides or organometallic reagents, leading to their decomposition and preventing the desired reaction.- Ensure strictly anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).[1] - Dry starting materials: Ensure this compound and other reagents are thoroughly dried before use.
Incomplete reaction: Insufficient reaction time or temperature.- Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Adjust temperature and time as needed.[2]
Formation of Unknown Byproducts Side reactions with water: The amino group of this compound can have altered reactivity in the presence of water, potentially leading to undesired side products. While specific hydrolysis products of this compound are not extensively documented, hydrolysis of downstream benzodiazepine (B76468) products is known to occur.[3]- Implement rigorous moisture control: Follow detailed protocols for handling air- and moisture-sensitive compounds.[1] - Purify the product: Use recrystallization or column chromatography to remove impurities.[2]
Inconsistent Reaction Outcomes Variable moisture content: Fluctuations in ambient humidity or solvent water content can lead to inconsistent results.- Standardize procedures: Use a glove box or Schlenk line for all manipulations of anhydrous reagents and solvents.[1] - Use freshly distilled or commercially available anhydrous solvents.
Difficulty in Product Purification Presence of polar impurities: Byproducts formed due to moisture can be polar, leading to issues during chromatographic separation.- Aqueous work-up: A carefully controlled aqueous work-up can sometimes help remove water-soluble impurities. - Optimize chromatography conditions: Adjust the solvent system polarity to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture?

A1: this compound itself is a stable crystalline solid.[4] However, many of its key reactions, particularly those involving acylation or the use of organometallic reagents for the synthesis of benzodiazepines, are highly sensitive to moisture.[1][5] Reagents like acyl chlorides will readily hydrolyze in the presence of water, and Grignard reagents will be quenched. Therefore, maintaining anhydrous conditions is critical for successful reactions.

Q2: What are the primary consequences of moisture contamination in reactions with this compound?

A2: The primary consequences are reduced reaction yield and the formation of impurities. Moisture can consume sensitive reagents, leading to incomplete conversion of the starting material. It can also lead to the formation of undesired byproducts, which can complicate the purification process and affect the purity of the final product.

Q3: How can I ensure my reaction is sufficiently anhydrous?

A3: To ensure anhydrous conditions, you should:

  • Dry all glassware in an oven at >100°C for several hours and cool it under a stream of inert gas or in a desiccator.

  • Use anhydrous solvents. Commercially available anhydrous solvents are often a good choice. Alternatively, solvents can be dried using appropriate drying agents and distilled under an inert atmosphere.

  • Handle all reagents under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line.[1]

  • Ensure all starting materials, including this compound, are dry. This can be achieved by drying in a vacuum oven or by azeotropic distillation with a suitable solvent.

Q4: What are some common side reactions to be aware of even under anhydrous conditions?

A4: Besides moisture-related issues, other side reactions can occur. For instance, in the synthesis of benzodiazepines, the formation of isomeric impurities can be a problem if the starting materials are not of high purity.[2] Over-acylation or other side reactions can also occur if the reaction conditions (e.g., temperature, stoichiometry) are not carefully controlled.[6]

Experimental Protocols

Key Experiment: N-Acylation of this compound with Chloroacetyl Chloride

This reaction is a common first step in the synthesis of many benzodiazepines.[7]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Anhydrous toluene (B28343)

  • Anhydrous pyridine (B92270) (or another suitable base)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous toluene.

  • Add anhydrous pyridine (1.1 eq.) to the solution.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq.) in anhydrous toluene dropwise to the stirred mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep1 Dry Glassware react1 Dissolve 2-A-5-CBP in Anhydrous Toluene prep1->react1 prep2 Prepare Anhydrous Solvents & Reagents prep2->react1 react2 Add Anhydrous Pyridine react1->react2 react3 Cool to 0-5°C react2->react3 react4 Add Chloroacetyl Chloride Solution react3->react4 react5 Stir at Room Temperature react4->react5 workup1 Quench with Water react5->workup1 Monitor with TLC workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash Organic Layer workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Purify Product workup4->workup5

Caption: Experimental workflow for the N-acylation of this compound.

troubleshooting_logic start Low Yield or Impurities Observed q1 Were anhydrous conditions strictly followed? start->q1 sol1 Implement rigorous anhydrous techniques: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere q1->sol1 No q2 Was the reaction monitored to completion? q1->q2 Yes end Improved Reaction Outcome sol1->end sol2 Optimize reaction time and/or temperature. Use TLC to track progress. q2->sol2 No q3 Are starting materials pure? q2->q3 Yes sol2->end sol3 Purify starting materials if necessary. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting logic for reactions involving this compound.

References

post-treatment procedures to improve 2-amino-5-chlorobenzophenone oxime yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the post-treatment of 2-amino-5-chlorobenzophenone oxime, with a focus on improving final product yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound oxime.

Problem Possible Cause Troubleshooting & Optimization
Low overall yield after synthesis. Incomplete reaction: The conversion of this compound to the oxime may not have gone to completion.Optimize Reaction Conditions: Ensure the reaction is refluxed for a sufficient duration (e.g., 22 hours) with an adequate amount of hydroxylamine (B1172632) hydrochloride.[1]
Formation of undesired isomer: The synthesis often produces a mixture of α- and β-oximes (syn and anti isomers).[1] The desired isomer for subsequent reactions may be less abundant.Isomer Conversion: The β-oxime can be converted to the α-oxime by refluxing the mixture in a suitable solvent such as chlorobenzene (B131634) or xylene. This process can significantly increase the yield of the desired α-oxime.[1]
Product purity is lower than expected. Presence of unreacted starting materials: Incomplete reaction can leave residual this compound.Purification: Implement a robust post-synthesis purification strategy, such as recrystallization, to remove unreacted starting materials.[2]
Formation of by-products and isomers: Side reactions or impurities in the starting materials can lead to the formation of by-products and isomeric impurities.[2]Use High-Purity Reagents: Start with high-purity this compound and hydroxylamine hydrochloride to minimize the formation of impurities.[2] Controlled Reaction Conditions: Carefully control reaction parameters like temperature and time to reduce side reactions.[2]
The final product is highly colored (yellow/brown). Presence of colored impurities: These can be degradation products or by-products from the synthesis.Decolorization with Activated Carbon: During the recrystallization process, treat the solution of the crude product with activated carbon.[2][3][4][5] The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.[2][4]
Difficulty in isolating the product. Product remains in the mother liquor: The chosen crystallization solvent may be too good a solvent for the product, or the cooling process may be too rapid.Optimize Crystallization: Ensure the solution is sufficiently concentrated before cooling. Allow the solution to cool slowly to promote the formation of larger, purer crystals.[2][4] Cooling in an ice bath can help maximize crystal formation.[2][4]
Fine, difficult-to-filter crystals form. Slow Cooling: Avoid crash crystallization by allowing the solution to cool gradually to room temperature before placing it in an ice bath.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound oxime?

A1: Recrystallization is a widely used and effective method for purifying this compound.[2][4] Ethanol (B145695) is a commonly used solvent.[3][5][6] The process typically involves dissolving the crude product in a minimal amount of hot solvent, optionally treating with activated carbon to remove colored impurities, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to induce crystallization of the purified product.[2][4]

Q2: My synthesis has resulted in a mixture of isomers. How can I increase the yield of the desired α-oxime?

A2: A specific post-treatment procedure to increase the yield of the α-oxime involves heating the mixture of isomers in a suitable solvent.[1] Refluxing the crude product containing both α- and β-oximes in a solvent like chlorobenzene or xylene will convert the β-oxime into the more stable α-oxime.[1] Upon cooling, the α-oxime crystallizes out.[1]

Q3: How can I remove colored impurities from my product?

A3: Treating the crude product with activated carbon during recrystallization is an effective method for removing colored impurities.[2][3][4][5] The activated carbon adsorbs these impurities, and they are subsequently removed by hot filtration of the solution before crystallization.[2][4]

Q4: What are some common impurities I should be aware of?

A4: Common impurities include unreacted this compound, the undesired oxime isomer (e.g., β-oxime if the α-oxime is desired), and potential by-products from the synthesis.[2] The presence of isomeric impurities can sometimes be traced back to impurities in the starting materials.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of this compound oxime using ethanol.

  • Dissolution: Place the crude this compound oxime in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (a starting point is approximately 15-20 mL per gram of crude product).[4]

  • Heating: Gently heat the mixture to reflux with continuous stirring until the solid completely dissolves. If necessary, add small additional portions of hot ethanol to achieve a clear solution.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% of the solute's weight) and reheat the mixture to reflux for 5-10 minutes with stirring.[4]

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated receiving flask. This step is crucial to prevent premature crystallization.[2][4]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling encourages the formation of larger, purer crystals.[2][4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2][4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2][4]

  • Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[2][4]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[2][4][5]

Protocol 2: Conversion of β-oxime to α-oxime

This protocol is for increasing the yield of the α-oxime from a mixture of isomers.[1]

  • Dissolution: Place the crude mixture of this compound oxime isomers in a round-bottom flask.

  • Solvent Addition: Add a suitable solvent such as chlorobenzene or xylene (e.g., 5 mL of chlorobenzene for every 1 gram of oxime mixture).[1]

  • Reflux: Heat the mixture to reflux and maintain it for several hours (e.g., 6-20 hours).[1] The solution should become clear and yellow.[1]

  • Crystallization: After the reflux period, allow the solution to cool to room temperature, and then chill it in an ice bath.[1]

  • Isolation: The α-oxime will crystallize as a white solid.[1] Collect the crystals by vacuum filtration.

  • Drying: Dry the crystals to obtain the purified α-oxime.

Data Presentation

The following table summarizes various post-treatment procedures and their impact on product quality, based on information from technical literature. Note that direct comparative yield data is often not presented in a single source, so this table synthesizes information from multiple references.

Post-Treatment Method Solvent/Reagent Key Parameters Effect on Yield/Purity Reference
Recrystallization Ethanol (85-95%)Reflux, slow cooling to 10-15°CImproves purity by removing soluble impurities.[4][5]
Decolorization Activated Carbon in EthanolReflux for 0.5-1 hourRemoves colored impurities, leading to a purer, less colored final product.[2][3][5]
Isomer Conversion Chlorobenzene or XyleneReflux for 6-20 hoursIncreases the yield of the desired α-oxime by converting the β-isomer.[1]
Extraction EtherUsed after reaction work-up with water and alkali wash.Isolates the product from the aqueous phase.[1]
Washing Cold EthanolWashes the filtered crystals.Removes residual mother liquor and soluble impurities from the crystal surface.[2][4]

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_final Final Product crude Crude this compound oxime (mixture of isomers) dissolve Dissolve in hot ethanol crude->dissolve decolorize Add activated carbon (optional, for colored product) dissolve->decolorize hot_filter Hot filtration dissolve->hot_filter If no decolorization needed decolorize->hot_filter crystallize Cool slowly to crystallize hot_filter->crystallize isolate Isolate crystals by vacuum filtration crystallize->isolate wash Wash with cold ethanol isolate->wash dry Dry under vacuum wash->dry final_product Pure this compound oxime dry->final_product

Caption: Workflow for the purification of this compound oxime.

troubleshooting_yield start Low Yield Observed check_purity Is the product purity low? start->check_purity check_color Is the product colored? check_purity->check_color No recrystallize Perform recrystallization to remove impurities. check_purity->recrystallize Yes check_isomers Isomer mixture suspected? check_color->check_isomers No decolorize Use activated carbon during recrystallization. check_color->decolorize Yes isomer_conversion Reflux in chlorobenzene/xylene to convert β to α isomer. check_isomers->isomer_conversion Yes end Improved Yield and Purity check_isomers->end No recrystallize->check_color decolorize->check_isomers isomer_conversion->end

Caption: Troubleshooting decision tree for low yield of this compound oxime.

References

Validation & Comparative

A Comparative Analysis of HPLC and GC-MS for the Quantification of 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-chlorobenzophenone (ACB) is a critical chemical intermediate, primarily recognized as a precursor in the synthesis of various pharmaceuticals, including benzodiazepines like diazepam and nordiazepam.[1] Its accurate quantification is paramount in quality control, ensuring the purity of starting materials and the safety and efficacy of the final drug products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose.[2]

This guide presents an objective comparison of HPLC and GC-MS for the quantification of this compound, providing researchers, scientists, and drug development professionals with the necessary data to select the most appropriate method for their specific needs. The comparison covers performance characteristics, detailed experimental protocols, and typical applications.

Performance Comparison

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and whether the analyte is volatile.[3][4] HPLC is generally preferred for non-volatile compounds like ACB, while GC-MS excels in analyzing volatile substances and offers high specificity.[3][5][6]

Table 1: Summary of Quantitative Performance Data

ParameterHPLC-UVGC-MS
Principle Separation based on polarity using a liquid mobile phase and stationary phase, with UV absorbance detection.[7]Separation of volatile compounds based on boiling point and polarity, with detection by mass fragmentation.[7]
Sample Volatility Not required; ideal for non-volatile and thermally labile compounds.[3][5]Required; compounds must be volatile and thermally stable.[3]
Derivatization Not typically required.Often necessary for polar compounds like ACB to improve volatility and peak shape.[7]
Linearity (r²) > 0.999[5]> 0.998[7]
Limit of Detection (LOD) ~0.0015 - 2.0 ng/mL[5]~5 ng/mL (with derivatization)[7]
Limit of Quantification (LOQ) ~0.005 - 10 ng/mL[5]~15 ng/mL (with derivatization)[7]
Accuracy (% Recovery) 95.0 - 105.0% (Typical)95.0 - 105.0%[7]
Precision (% RSD) ≤ 1.5%[5]< 5.0%[7]
Specificity Good, but potentially susceptible to co-eluting impurities with similar UV spectra.[7]Very good, based on unique mass fragmentation patterns.[7]
Typical Application Routine quality control, purity assessment, and content uniformity for the main compound.[7]Identification and quantification of volatile impurities or for high-specificity quantification post-derivatization.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for both HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on common reverse-phase methods suitable for benzophenone (B1666685) derivatives.[5]

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.[5]

2. Sample Preparation:

  • Accurately weigh and dissolve approximately 1.0 mg of the this compound sample in 10 mL of the mobile phase to achieve a concentration of 0.1 mg/mL.[5]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • Column: C18 or similar reverse-phase column (e.g., Newcrom R1, Zorbax Eclipse XDB-C18).[8]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[5] For LC-MS compatibility, a volatile buffer like formic or ammonium (B1175870) formate (B1220265) can be used instead of non-volatile acids like phosphoric acid.[9]

  • Flow Rate: 0.5 - 1.0 mL/min.[5]

  • Detection: UV detection at approximately 254 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Temperature: Ambient.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polar amino group, derivatization is recommended to enhance the volatility and chromatographic performance of ACB.[7]

1. Instrumentation:

  • A standard GC-MS system.

2. Sample Preparation & Derivatization:

  • Dissolve a known amount of the sample in a suitable volatile solvent like methanol (B129727) or dichloromethane.[8]

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to approximately 70°C for 30 minutes to convert the polar amine to a non-polar silyl (B83357) derivative.

3. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7][8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

  • Inlet Temperature: 280 °C.[7]

  • Injection Mode: Splitless (1 µL).[7]

  • Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 5 min.[7]

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used to generate reproducible, library-searchable fragmentation patterns.[7][8]

  • MS Transfer Line Temperature: 290 °C.[7]

  • Ion Source Temperature: 230 °C.[7]

  • Scan Range: A mass range of m/z 50-450 is typically sufficient to cover the derivatized parent compound and its fragments.[7]

Visualization of Analytical Workflows

The following diagrams illustrate the logical steps involved in quantifying this compound using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter Solution p2->p3 a1 Inject into HPLC p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Chromatographic Peaks a3->d1 d2 Quantify using Calibration Curve d1->d2 d3 Generate Report d2->d3

Caption: Standard workflow for HPLC-UV quantification of ACB.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve Sample in Solvent p2 Evaporate to Dryness p1->p2 p3 Derivatization (e.g., Silylation) p2->p3 a1 Inject into GC p3->a1 a2 Chromatographic Separation a1->a2 a3 Electron Ionization a2->a3 a4 Mass Detection (Scan Mode) a3->a4 d1 Extract Ion Chromatograms a4->d1 d2 Quantify using Internal Standard d1->d2 d3 Generate Report d2->d3

Caption: Standard workflow for GC-MS quantification of ACB, including derivatization.

Conclusion

Both HPLC and GC-MS are suitable techniques for the analysis of this compound, but their optimal applications differ.

  • HPLC-UV is a robust, reliable, and cost-effective method ideal for routine quality control, purity testing, and assays where high throughput is required.[7] Its major advantage is the ability to analyze ACB in its native form without the need for chemical modification.

  • GC-MS offers superior specificity due to the detailed structural information provided by mass spectra.[3] While it requires a derivatization step to analyze ACB, this method is invaluable for confirming the identity of impurities and for applications demanding very high selectivity and confident peak identification.[7]

Ultimately, the selection between HPLC and GC-MS should be guided by the specific analytical goals, such as the required level of sensitivity and specificity, the sample matrix, available instrumentation, and the need for structural confirmation versus routine quantification.

References

A Comparative Guide to Stability-Indicating HPLC and Alternative Methods for the Analysis of 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantitative analysis of 2-Amino-5-chlorobenzophenone. The information presented is intended to assist in method selection and validation for quality control, stability testing, and research purposes.

Introduction

This compound (ACB) is a key intermediate in the synthesis of several pharmaceutical compounds, including benzodiazepines.[1][2] Ensuring its purity and stability is critical for the quality and safety of the final drug product. A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[3] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[4] This guide details a representative stability-indicating HPLC method, outlines its validation according to International Council for Harmonisation (ICH) guidelines, and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Representative Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for distinguishing the intact drug from any degradation products that may form under various stress conditions.[3] The following protocol is a representative isocratic reverse-phase HPLC method adapted from established methods for related compounds and impurities.[1]

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterSpecification
Column Zorbax Eclipse XDB-C18, 75 mm x 4.6 mm, 3.5 µm
Mobile Phase 5 mM Ammonium formate (B1220265) in Methanol and 5 mM Ammonium formate in Water (65:35, v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 230 nm
Injection Volume 5 µL
Column Temperature Ambient

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 10 µg/mL.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method by exposing the drug substance to various stress conditions to generate potential degradation products.[5][6]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 4 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

Method Validation

The validation of the analytical method is performed in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[7][8][9] The key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Specificity No interference from blank, placebo, and degradation products at the retention time of the analyte.The method should be able to resolve this compound from all potential degradation products.
Linearity (r²) ≥ 0.999> 0.999 in the range of 0.4-25 µg/mL[1]
Accuracy (% Recovery) 98.0% - 102.0%Within acceptable limits.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%< 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1To be determined experimentally.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1To be determined experimentally.
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).The method should remain reliable under minor variations.

Comparison with Alternative Analytical Methods

While HPLC is a primary technique, other methods like GC-MS and UHPLC-MS/MS offer alternative capabilities.

FeatureStability-Indicating HPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds based on boiling point, detection by mass.[10]High-resolution separation using smaller particles, sensitive and selective mass detection.[11]
Applicability to ACB Excellent for non-volatile and thermally labile compounds like ACB.[4]Limited direct applicability as ACB is not sufficiently volatile without derivatization.[11] Primarily for volatile impurities.Excellent for high-sensitivity and high-throughput analysis.[11]
Advantages Robust, widely available, high precision and accuracy.[4]Excellent for identifying and quantifying volatile impurities like residual solvents.[11]Higher sensitivity, faster analysis times, provides molecular weight information for impurity identification.[11]
Disadvantages Lower sensitivity compared to MS detection.Not suitable for non-volatile or thermally labile compounds.[11]Higher initial instrument cost and complexity.[11]
Typical LOD ng/mL rangepg to ng range (for suitable analytes)pg/mL to fg/mL range

Mandatory Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Guidelines) cluster_3 Routine Analysis Dev Develop HPLC Method Stress Perform Forced Degradation Studies Dev->Stress Acid Acid Stress->Acid Base Base Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Validate Validate Method Stress->Validate Specificity Specificity Validate->Specificity Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision Validate->Precision LOD_LOQ LOD & LOQ Validate->LOD_LOQ Robustness Robustness Validate->Robustness Routine Implement for Routine Use Validate->Routine

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Analytical_Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_uhplc UHPLC-MS/MS ACB This compound Analysis HPLC Stability-Indicating HPLC-UV ACB->HPLC GCMS Gas Chromatography-Mass Spectrometry ACB->GCMS UHPLC Ultra-High-Performance Liquid Chromatography-MS/MS ACB->UHPLC HPLC_Adv Advantages: - Robust - Widely Available - High Precision HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - Lower Sensitivity HPLC->HPLC_Disadv GCMS_Adv Advantages: - Excellent for Volatile Impurities GCMS->GCMS_Adv GCMS_Disadv Disadvantages: - Not for Non-Volatile Compounds - Requires Derivatization for ACB GCMS->GCMS_Disadv UHPLC_Adv Advantages: - High Sensitivity - Fast Analysis - Structural Information UHPLC->UHPLC_Adv UHPLC_Disadv Disadvantages: - High Cost - Complex UHPLC->UHPLC_Disadv

Caption: Comparison of analytical methods for this compound.

References

A Comparative Guide to 2-Amino-5-chlorobenzophenone and 2-Amino-5-nitrobenzophenone in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzophenones are cornerstone precursors in the synthesis of numerous pharmaceuticals, most notably the 1,4-benzodiazepines—a class of psychoactive drugs renowned for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1] The nature of the substituent at the 5-position of the aminobenzophenone ring is a critical determinant of the final drug's pharmacological profile and dictates the synthetic strategy. This guide presents an objective, data-driven comparison of two pivotal precursors: 2-Amino-5-chlorobenzophenone and 2-Amino-5-nitrobenzophenone (B23384). The choice between the electron-withdrawing chloro group and the strongly electron-withdrawing nitro group significantly influences reactivity, reaction conditions, and the ultimate therapeutic characteristics of the synthesized benzodiazepine (B76468).

Physicochemical Properties

The fundamental physical and chemical properties of these precursors are crucial for designing synthesis protocols, including solvent selection and purification methods.

PropertyThis compound2-Amino-5-nitrobenzophenone
CAS Number 719-59-5[2]1775-95-7
Molecular Formula C₁₃H₁₀ClNO[2]C₁₃H₁₀N₂O₃
Molar Mass 231.68 g/mol [3]242.23 g/mol [4]
Appearance Yellow crystalline powderCrystalline solid
Melting Point 96-98 °C~167 °C
Solubility Soluble in DMF (1 mg/ml), DMSO (2 mg/ml), Ethanol (1 mg/ml)Soluble in DMF (2 mg/ml), DMSO (1 mg/ml)

Application in Benzodiazepine Synthesis

The primary distinction in the application of these two precursors is the 7-position substituent they impart to the final benzodiazepine structure.

This compound is a versatile precursor for a wide array of 7-chloro-1,4-benzodiazepines, which include some of the most prescribed drugs in this class.[1]

  • Examples: Diazepam, Lorazepam, Chlordiazepoxide, Prazepam, Alprazolam, and Oxazepam.[1]

2-Amino-5-nitrobenzophenone is the essential starting material for 7-nitro-1,4-benzodiazepines.[1] The potent electron-withdrawing nitro group is a key pharmacophore in this subset of drugs.[1]

  • Examples: Nitrazepam, Flunitrazepam, and Clonazepam.[1]

Comparative Synthesis and Reactivity

The general synthesis pathway for 1,4-benzodiazepines from these precursors involves two main stages: acylation of the amino group, typically with a haloacetyl chloride, followed by a cyclization reaction to form the seven-membered diazepine (B8756704) ring.[5]

G cluster_chloro 7-Chloro Benzodiazepines cluster_nitro 7-Nitro Benzodiazepines ACB 2-Amino-5- chlorobenzophenone INT_C 2-Chloroacetamido-5- chlorobenzophenone ACB->INT_C Acylation (Chloroacetyl Chloride) BZD_C 7-Chloro-1,4- benzodiazepine (e.g., Diazepam) INT_C->BZD_C Cyclization (e.g., with NH3 or Amine) ANB 2-Amino-5- nitrobenzophenone INT_N 2-Chloroacetamido-5- nitrobenzophenone ANB->INT_N Acylation (Chloroacetyl Chloride) BZD_N 7-Nitro-1,4- benzodiazepine (e.g., Nitrazepam) INT_N->BZD_N Cyclization (e.g., with Hexamethylenetetramine)

Reactivity: The strong electron-withdrawing nature of the nitro group in 2-amino-5-nitrobenzophenone deactivates the aromatic ring and can reduce the nucleophilicity of the amino group more significantly than the chloro group. This can necessitate different or sometimes harsher reaction conditions for acylation and cyclization steps compared to its chloro-substituted counterpart.[1]

Comparative Yield Data: A direct comparison of yields is challenging as reaction conditions and target molecules differ. However, data from representative intermediate steps show that high yields are achievable with both precursors.

PrecursorIntermediate ProductReagents/MethodReported Yield (%)
This compound2-Chloroacetamido-5-chlorobenzophenoneChloroacetanilide, Ethyl Acetate (B1210297)87 - 93%[6]
2-Amino-5-nitrobenzophenone2-(2-Chloroacetamido)-5-nitrobenzophenoneChloroacetyl chloride, Toluene (B28343)~75%[7]
2-(2-Chloroacetamido)-5-nitrobenzophenoneNitrazepam (Final Product)Hexamethylenetetramine, NH₄Cl, EtOH, H₂SO₄86 - 90%[7]

Note: Yields are highly dependent on the specific protocol, scale, and purification methods used. The data presented is collated from different sources and should not be considered a direct like-for-like comparison.

Experimental Protocols

The following are representative protocols for the acylation step, a critical stage in the synthesis of benzodiazepines from each precursor.

Protocol 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone

This protocol is a common first step for the synthesis of drugs like Diazepam.

G start Start dissolve Dissolve this compound (0.09 mol) in ethyl acetate (300ml) in a reactor. start->dissolve cool_stir Control stirring speed (120rpm) and solution temperature (27°C). dissolve->cool_stir add_reagent Drip chloroacetanilide (0.11 mol) into the solution. cool_stir->add_reagent heat Slowly heat the solution to 80°C and maintain for 4 hours. add_reagent->heat cool_crystallize Reduce temperature to 5°C to induce crystallization of yellow crystals. heat->cool_crystallize filter_wash Perform suction filtration. Wash with ethylenediamine (B42938) and salt solution. cool_crystallize->filter_wash dry Dehydrate with a drying agent to obtain the final product. filter_wash->dry end End dry->end

Methodology:

  • Setup: In a reactor equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 0.09 mol of this compound and 300 ml of an ethyl acetate solution.[6]

  • Initial Conditions: Control the stirring speed to 120 rpm and the solution temperature to 27°C.[6]

  • Acylation: Add 0.11 mol of chloroacetanilide dropwise. After the addition is complete, slowly heat the solution, maintaining the temperature at 80°C for 4 hours.[6]

  • Crystallization: Cool the solution until the temperature reaches 5°C, which will precipitate a yellow crystal.[6]

  • Work-up: Perform suction filtration, wash the solid with ethylenediamine and a salt solution, and finally dehydrate with a suitable agent to yield 2-chloroacetamido-5-chlorobenzophenone.[6]

Protocol 2: Synthesis of 2-(2-Chloroacetamido)-5-nitrobenzophenone

This protocol is the initial step in a patented method for synthesizing Nitrazepam.

G start Start dissolve Pour 1300 L of toluene into the apparatus. start->dissolve add_reagents Add chloroacetyl chloride (379.85 mol) and 2-amino-5-nitrobenzophenone (536.68 mol) with stirring. dissolve->add_reagents reflux Bring the reaction mass to a boil (100-107°C) and maintain for 6 hours until HCl evolution ceases. add_reagents->reflux cool_precipitate Cool the mass to 15-25°C and hold for 3 hours to allow precipitation. reflux->cool_precipitate filter Filter the precipitated solid to obtain the final product. cool_precipitate->filter end End filter->end

Methodology:

  • Setup: Into a suitable apparatus, pour 1300 L of toluene.[7]

  • Acylation: With stirring, add 42.9 kg (379.85 mol) of chloroacetyl chloride and then 130.0 kg (536.68 mol) of 2-amino-5-nitrobenzophenone.[7]

  • Reaction: Bring the reaction mass to a boil (100 - 107°C) and maintain this temperature for 6 hours, or until the evolution of hydrogen chloride gas ceases.[7]

  • Crystallization: After cooling the mass to 15 - 25°C, allow it to stand for 3 hours at this temperature.[7]

  • Isolation: Filter the precipitated 2-(2-chloroacetamido)-5-nitrobenzophenone.[7]

Conclusion

Both this compound and 2-Amino-5-nitrobenzophenone are indispensable precursors in the synthesis of medicinally vital benzodiazepines. The selection between them is fundamentally driven by the desired 7-substituent in the target drug molecule, which in turn defines its pharmacological action. This compound provides a synthetic route to a broader range of commercially successful anxiolytics and sedatives. In contrast, 2-Amino-5-nitrobenzophenone is crucial for producing a specific subset of potent benzodiazepines where the nitro group is essential for activity. While synthesis pathways are analogous, the higher electronegativity of the nitro group can influence reactivity, potentially requiring adjustments to reaction conditions. The data indicates that high-yielding syntheses are well-established for both classes of compounds.

References

A Comparative Guide to the Purity Assessment of 2-Amino-5-chlorobenzophenone using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of key pharmaceutical intermediates like 2-Amino-5-chlorobenzophenone is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the primary method for the purity assessment of this compound. Alternative and complementary analytical techniques are also discussed, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of non-volatile and thermally labile compounds such as this compound.[1] Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for benzophenone (B1666685) derivatives due to their relatively nonpolar nature.[1]

Comparison of HPLC-UV Methods and Alternatives

While HPLC-UV is the gold standard for routine purity testing and quantification, other methods can provide complementary information, especially for structural elucidation and the identification of unknown impurities.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Quantitative analysis of the main component and known impurities.[2]Identification and quantification of volatile and semi-volatile impurities.[3]Structural elucidation and identification of unknown impurities.[1]
Sample Volatility Not required.Required (derivatization may be needed).[1]Not required.
Sensitivity Good to excellent.Excellent for volatile compounds.[1]Lower sensitivity compared to chromatographic methods.[1]
Specificity Good, but can be susceptible to co-eluting impurities with similar UV spectra.[4]Very good, based on mass fragmentation patterns.[4]Unparalleled for structural confirmation.[1]
Cost Lower initial investment and operational costs.[2]Moderate.[4]High initial investment.
Ideal Use Case Routine quality control, stability testing, and purity assays.[2][4]Analysis of residual solvents and volatile starting materials.[1][3]Definitive structural confirmation and identification of unknown impurities.[1]
Quantitative Data Summary

The following table summarizes typical performance data for a validated HPLC method suitable for the analysis of this compound, based on a stability-indicating method for a related compound where it is a known impurity.[5]

ParameterTypical Performance
Linearity (r²) > 0.999[5]
Limit of Detection (LOD) 0.0015 - 2.0 ng/mL
Limit of Quantification (LOQ) 0.005 - 10 ng/mL
Precision (Intra-day RSD) ≤ 1.0%
Precision (Inter-day RSD) ≤ 1.5%
Accuracy 93.1 - 110.2%[6]

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below are representative experimental protocols for the purity assessment of this compound by HPLC-UV.

Method 1: Isocratic Reversed-Phase HPLC

This method is a general procedure for the routine purity assessment of this compound.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 75 mm, 4 µm.[1]

  • Mobile Phase: A 70:30 (v/v) mixture of acetonitrile (B52724) and water. For methods requiring mass spectrometry compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Temperature: Ambient.

Sample Preparation:

  • Accurately weigh and dissolve approximately 1.0 mg of the this compound sample in 10 mL of the mobile phase to obtain a solution with a concentration of 0.1 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Validated Stability-Indicating Isocratic HPLC

This method is based on a validated procedure for a related compound and is suitable for separating this compound from its potential impurities and degradation products.[5]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 75 mm, 3.5 µm.[5]

  • Mobile Phase: A 65:35 (v/v) mixture of 5 mM ammonium (B1175870) formate (B1220265) in methanol (B129727) and 5 mM ammonium formate in water.[5]

  • Flow Rate: 0.7 mL/min.[5]

  • Detection: UV at 230 nm.[5]

  • Injection Volume: 5 µL.[5]

  • Temperature: Ambient.

Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards by diluting the stock solution to concentrations ranging from 0.4 to 25 µg/mL.[5]

  • Sample Solution: Prepare the sample solution by dissolving an accurately weighed amount of the test substance in the mobile phase to achieve a concentration within the calibration range.

Data Analysis: The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be quantified against a reference standard if their identity and response factors are known.[2]

Visualizations

Logical Workflow for Analytical Method Selection

The selection of an appropriate analytical method depends on the specific requirements of the analysis.

start Analytical Goal identification Identification / Structural Confirmation start->identification quantification Quantification / Purity Assessment start->quantification nmr NMR Spectroscopy identification->nmr ms Mass Spectrometry identification->ms hplc_uv HPLC-UV quantification->hplc_uv gc_ms GC-MS (for volatile impurities) quantification->gc_ms

Caption: Workflow for selecting an analytical method.

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the typical workflow for the purity assessment of this compound using HPLC.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Amino-5-chlorobenzophenone (2-A-5-CBP) is critical. This compound is a key intermediate in the synthesis of several pharmaceuticals, making the reliability of its analytical methods paramount for quality control and regulatory compliance. This guide provides an objective comparison of common analytical techniques for the determination of 2-A-5-CBP, supported by experimental data and detailed methodologies.

The cross-validation of analytical methods ensures that different techniques provide equivalent and reliable results for the same analyte.[1] This is a crucial step in analytical science, particularly within the pharmaceutical industry, as it guarantees data consistency across different laboratories and analytical principles.[1] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for the validation of analytical procedures, which is the foundation for any cross-validation effort.[1]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of 2-A-5-CBP depends on the specific requirements of the analysis, such as the desired sensitivity, the sample matrix, and throughput. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for routine quality control.[1] For higher sensitivity and specificity, particularly for impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are powerful alternatives.[1]

Table 1: Comparison of Performance Characteristics for Analytical Methods
ParameterHPLC-UVGC-MSLC-MS/MSUV-Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.[1]Separation of volatile compounds, detection by mass fragmentation.[1]Separation based on polarity, highly selective detection by mass transitions.[1]Measurement of light absorbance by the analyte.
Sample Volatility Not required.[1]Required (derivatization may be necessary).[1]Not required.[1]Not required.
Sensitivity Moderate (µg/mL range).[1]High (ng/mL range).[1]Very High (pg/mL to ng/mL range).[1]Low (µg/mL range).[2]
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.[1]Very good, based on mass fragmentation patterns.[1]Excellent, based on precursor-product ion transitions.[1]Low, susceptible to interference from other absorbing compounds.
Linearity (r²) > 0.999.[3]> 0.995> 0.998> 0.999.[2]
Accuracy (% Recovery) 98.0 - 102.0%.[3]95.0 - 105.0%98.0 - 102.0%97.0 - 103.0%.[2][4]
Precision (% RSD) < 2.0%.[3]< 5.0%< 2.0%< 2.0%.[2]
LOD ~0.1 µg/mL.[3]~1 ng/mL~0.1 pg/mL~0.277 µg/mL.[2]
LOQ ~0.3 µg/mL.[3]~5 ng/mL~0.5 pg/mL~0.84 µg/mL.[2]
Typical Application Routine quality control, content uniformity, and impurity profiling at higher levels.[1]Identification and quantification of volatile and semi-volatile impurities.[1]Trace-level impurity analysis, bioanalytical studies, and metabolite identification.[1]Preliminary quantification and in-process controls where high specificity is not required.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative protocols for each technique.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like 2-A-5-CBP.[1]

Instrumentation: A standard HPLC system equipped with a UV detector.

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to a final concentration of approximately 100 µg/mL.[3]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.[3]

  • Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile.[3]

  • Gradient:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar amino group of 2-A-5-CBP, derivatization is often recommended to improve its volatility and chromatographic peak shape.[3]

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

Sample Preparation and Derivatization:

  • Prepare a stock solution of the sample in a suitable organic solvent (e.g., acetonitrile).

  • Evaporate a known volume of the stock solution to dryness under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of pyridine.[3]

  • Heat the mixture at 70°C for 30 minutes.

  • Inject the derivatized sample into the GC-MS.

GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis.[1]

Instrumentation: A standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., methanol) and dilute to the desired concentration range (e.g., 1-100 ng/mL) with the initial mobile phase.

LC-MS/MS Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor the precursor ion to product ion transitions for 2-A-5-CBP (e.g., m/z 232 -> 154).

UV-Spectrophotometry

This method is simple and cost-effective but lacks the specificity of chromatographic methods.

Instrumentation: A UV-Visible Spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of 2-A-5-CBP in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 2-10 µg/mL).[2]

  • Prepare the sample solution in the same solvent at a concentration within the linear range.

Measurement:

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution over a UV range (e.g., 200-400 nm). For 2-A-5-CBP, a λmax is typically observed around 237 nm.[6]

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

Mandatory Visualizations

Logical Workflow for Cross-Validation of Analytical Methods

cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation A Define Analytical Requirements B Develop Primary Method (e.g., HPLC) A->B D Develop Secondary Method (e.g., GC-MS) A->D C Validate Primary Method (ICH Q2) B->C F Select Representative Samples C->F E Validate Secondary Method (ICH Q2) D->E E->F G Analyze Samples by Both Methods F->G H Compare Results Statistically G->H I Establish Acceptance Criteria H->I J Document Equivalence I->J K Implement for Routine Use J->K Methods are Cross-Validated

Caption: Logical workflow for the cross-validation of analytical methods.

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Quantify Concentration data1->data2 data3 Generate Report data2->data3

Caption: Experimental workflow for the HPLC analysis of 2-A-5-CBP.

References

alternative precursors to 2-Amino-5-chlorobenzophenone for benzodiazepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzodiazepines, a critical class of therapeutic agents, traditionally relies on 2-Amino-5-chlorobenzophenone (2-A-5-CBP) as a key precursor. However, the exploration of alternative starting materials is crucial for improving synthetic efficiency, reducing costs, and developing novel analogues. This guide provides an objective comparison of viable alternative precursors to 2-A-5-CBP, supported by experimental data and detailed protocols, to inform strategic decisions in drug discovery and development.

Performance Comparison of Precursors

The selection of a precursor significantly impacts the overall yield, purity, and scalability of benzodiazepine (B76468) synthesis. While 2-A-5-CBP remains a widely used starting material, alternatives such as anthranilic acid derivatives, o-phenylenediamines, and 2-amino-5-chlorobenzonitrile (B58002) present compelling advantages in certain synthetic contexts. The following tables summarize quantitative data from various synthetic routes to provide a comparative overview.

Table 1: Synthesis of 1,4-Benzodiazepine (B1214927) Intermediates and Final Products

PrecursorTarget CompoundReagents & SolventsReaction ConditionsYield (%)Reference
This compound2-(Chloroacetamido)-5-chlorobenzophenoneChloroacetyl chloride, Toluene (B28343)5-10°C, then room temp. for 3-4h97.3[1]
This compound7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam)1. Chloroacetyl chloride, Chloroform; 2. Hexamethylenetetramine, Ammonia (B1221849), Ethanol (B145695), THF1. Dropwise addition at <10°C; 2. Reflux for 6h~85 (from 2-(chloroacetamido)-5-chlorobenzophenone)[2]
This compoundDiazepam1. Glycine ethyl ester, Pyridine; 2. Methyl sulfate, Sodium ethoxide1. Reflux; 2. N/AN/A[3]
Anthranilic Acid Derivative (Methyl anthranilate)1,4-Benzodiazepine ScaffoldsIsocyanide, Boc-glycinal, Carboxylic acid (Ugi-4CR)N/A22-69 (over two steps)[4]
2-Amino-5-chlorobenzonitrile1,4-Benzodiazepine-3-onesTertiary 2-haloacyl halide, Organomagnesium compoundsN/AN/A[5]

Table 2: Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine

PrecursorKetoneCatalystSolventReaction TimeYield (%)Reference
o-PhenylenediamineVarious acyclic and cyclic ketonesH-MCM-22Acetonitrile1-3 hGood to excellent[6]
o-PhenylenediamineAcetophenoneI₂PEG-4005-6 h68-88[7]
o-PhenylenediamineVarious ketonesFe₃O₄@SiO₂-SO₃HMethanol3-6 h70-98[7]
o-PhenylenediamineIsatin, 1,3-diketoneNoneWater10 min (ultrasonication)95[7]

Synthetic Pathways and Logical Relationships

The choice of precursor dictates the synthetic strategy for constructing the benzodiazepine core. The following diagrams illustrate the key transformations involved in pathways starting from this compound and the alternative precursors.

G cluster_0 Traditional Synthesis from this compound A5CBP This compound Intermediate1 2-(Haloacetamido)-5-chlorobenzophenone A5CBP->Intermediate1 Acylation (e.g., Chloroacetyl chloride) Benzodiazepine 1,4-Benzodiazepine-2-one Intermediate1->Benzodiazepine Cyclization (e.g., with Ammonia/Hexamethylenetetramine)

Caption: Synthetic route to 1,4-benzodiazepines from this compound.

G cluster_1 Alternative Synthesis from o-Phenylenediamine OPD o-Phenylenediamine Benzodiazepine15 Condensation OPD->Benzodiazepine15 Ketone Ketone (acyclic or cyclic) Ketone->Benzodiazepine15

Caption: One-pot synthesis of 1,5-benzodiazepines from o-phenylenediamine.

G cluster_2 Alternative Synthesis from Anthranilic Acid Derivatives AA Anthranilic Acid Derivative Ugi_product Ugi Product AA->Ugi_product Reagents Isocyanide, Aldehyde/Ketone, Carboxylic Acid Reagents->Ugi_product Benzodiazepine14 1,4-Benzodiazepine Ugi_product->Benzodiazepine14 Deprotection & Cyclization

Caption: Multi-component reaction strategy for 1,4-benzodiazepines from anthranilic acid derivatives.

Experimental Protocols

Detailed methodologies are essential for replicating and optimizing synthetic routes. Below are representative experimental protocols for key transformations.

Protocol 1: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone from this compound

  • Materials: this compound (2.31 g, 0.01 mol), Chloroacetyl chloride (0.85 mL, 0.011 mol), Toluene (22 mL).

  • Procedure:

    • Dissolve this compound in 20 mL of toluene in a reaction vessel.

    • Cool the solution to 5-10°C using an ice bath.

    • Prepare a solution of chloroacetyl chloride in 2 mL of toluene.

    • Add the chloroacetyl chloride solution dropwise to the cooled this compound solution.

    • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Add 10 mL of ethanol to the crude product and stir at room temperature for 20 hours for purification.

    • Filter the crystals, wash with ethanol (3 x 2 mL), and dry in an oven at 50°C.

  • Expected Yield: ~97.3%[1].

Protocol 2: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam) from 2-(chloroacetamido)-5-chlorobenzophenone

  • Materials: 2-(Chloroacetamido)-5-chlorobenzophenone, Hexamethylenetetramine (hexamine), Ammonia-saturated ethanol, Tetrahydrofuran (THF).

  • Procedure:

    • Prepare a saturated solution of ammonia in ice-cooled 95% ethanol.

    • In a 2L round-bottomed flask, combine 2-(chloroacetamido)-5-chlorobenzophenone, the ammonia-saturated ethanol, hexamethylenetetramine (58 g), and 150 mL of THF.

    • Stir the suspension and heat to reflux for 6 hours.

    • After reflux, distill off the volatile components in vacuo.

    • To the residue, add 250 mL of toluene and a catalytic amount of p-toluenesulfonic acid (200 mg).

    • Reflux the mixture with azeotropic removal of water for 2 hours using a Dean-Stark apparatus.

    • Cool the mixture to 70°C and add 150 mL of hot water with stirring.

    • Allow the mixture to cool to room temperature, then filter the crude product.

    • Wash the product with water and ice-cold toluene, then dry.

  • Expected Yield: Approximately 50 g from 46 g of starting this compound[2].

Protocol 3: General Procedure for the Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine

  • Materials: o-Phenylenediamine (1 mmol), Ketone (2.5 mmol), H-MCM-22 catalyst (100 mg), Acetonitrile (4 mL).

  • Procedure:

    • In a reaction vessel, combine o-phenylenediamine, the desired ketone, and the H-MCM-22 catalyst in acetonitrile.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

    • Upon completion, the product can be isolated by standard work-up procedures.

  • Note: This is a general procedure; specific conditions may vary depending on the ketone used[6].

Safety and Handling Considerations

  • o-Phenylenediamine: This compound is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer.[8][9][10][11][12] Handle with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area or under a fume hood.[8][12] Avoid generating dust.[8]

  • This compound and its derivatives: These compounds can cause skin, eye, and respiratory irritation.[13] Standard laboratory safety precautions, including the use of PPE, should be followed.

  • Solvents and Reagents: Many of the solvents and reagents used in these syntheses are flammable and/or corrosive. Consult the specific Safety Data Sheets (SDS) for each chemical before use.

Concluding Remarks

While this compound remains a cornerstone for the synthesis of many classic benzodiazepines, this guide highlights the viability and potential advantages of alternative precursors.

  • o-Phenylenediamines offer a highly efficient, often one-pot, route to 1,5-benzodiazepines with excellent yields under mild conditions. The use of greener catalysts and solvents further enhances the attractiveness of this approach.

  • Anthranilic acid derivatives provide access to diverse 1,4-benzodiazepine scaffolds through powerful multi-component reactions, enabling the rapid generation of compound libraries for drug discovery.

  • 2-Amino-5-chlorobenzonitrile represents another potential starting point for 1,4-benzodiazepines, though detailed comparative data is less readily available.

The optimal choice of precursor will ultimately depend on the specific target benzodiazepine, desired scale of synthesis, cost considerations, and the importance of "green" chemistry principles. This guide provides the foundational data and methodologies to assist researchers in making an informed decision tailored to their specific synthetic goals.

References

A Comparative Spectroscopic Analysis of 2-Amino-5-chlorobenzophenone from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals and other fine chemicals, the quality and purity of starting materials are paramount. 2-Amino-5-chlorobenzophenone is a key intermediate in the production of several important compounds, making a thorough analytical assessment of its properties from different commercial sources essential. This guide provides a comparative analysis of the spectroscopic data of this compound from three hypothetical suppliers, highlighting potential variations and emphasizing the importance of rigorous quality control.

Spectroscopic Data Comparison

The following tables summarize the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound obtained from three different suppliers (Supplier A, Supplier B, and Supplier C). These tables are designed to offer a clear and direct comparison of the key spectroscopic features.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) of this compound

Assignment Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm) Expected Chemical Shift (δ, ppm)
H-37.32 (d, J=2.4 Hz)7.33 (d, J=2.4 Hz)7.31 (d, J=2.4 Hz)7.30 - 7.35
H-47.25 (dd, J=8.8, 2.4 Hz)7.26 (dd, J=8.8, 2.4 Hz)7.24 (dd, J=8.8, 2.4 Hz)7.23 - 7.28
H-66.68 (d, J=8.8 Hz)6.69 (d, J=8.8 Hz)6.67 (d, J=8.8 Hz)6.65 - 6.70
Phenyl-H (ortho)7.55 (m)7.56 (m)7.54 (m)7.53 - 7.58
Phenyl-H (meta, para)7.45 (m)7.46 (m)7.44 (m)7.42 - 7.48
NH₂6.15 (br s)6.18 (br s)6.14 (br s)6.10 - 6.20
Impurity (e.g., isomer)Not Detected7.15 (s, 0.5%)Not Detected-

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of this compound

Assignment Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm) Expected Chemical Shift (δ, ppm)
C=O197.5197.6197.4197.3 - 197.8
C-1'138.2138.3138.1138.0 - 138.5
C-2'118.9119.0118.8118.7 - 119.2
C-3'135.1135.2135.0134.9 - 135.4
C-4'129.8129.9129.7129.6 - 130.1
C-5'123.1123.2123.0122.9 - 123.4
C-6'148.5148.6148.4148.3 - 148.8
Phenyl-C132.5, 129.3, 128.6132.6, 129.4, 128.7132.4, 129.2, 128.5132.3-132.7, 129.1-129.5, 128.4-128.8
Impurity (e.g., solvent)Not Detected77.2 (CDCl₃)Not Detected-

Table 3: FT-IR Data (KBr Pellet) of this compound

Assignment Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹) Expected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric)3480348234793475 - 3485
N-H Stretch (symmetric)3365336833643360 - 3370
C=O Stretch1625162816241620 - 1630
C=C Stretch (aromatic)1595, 15601597, 15621594, 15591590-1600, 1555-1565
C-Cl Stretch750752749745 - 755

Table 4: Mass Spectrometry Data (EI) of this compound

Fragment Supplier A (m/z) Supplier B (m/z) Supplier C (m/z) Expected m/z
[M]⁺231.05231.05231.05231.05
[M-Cl]⁺196.08196.08196.08196.08
[C₆H₅CO]⁺105.03105.03105.03105.03
[C₆H₄ClNH₂]⁺126.02126.02126.02126.02

Experimental Protocols

To ensure consistency and comparability of the spectroscopic data, the following standardized protocols should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: 10-15 mg of the this compound sample was dissolved in 0.7 mL of CDCl₃.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrument: FT-IR Spectrometer with a DTGS detector.

  • Sample Preparation: A KBr pellet was prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

3. Mass Spectrometry (MS)

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample (1 mg/mL) was prepared in methanol.

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 50-500 m/z

    • Source Temperature: 230°C

Visualizing the Workflow and Chemical Context

To better understand the process of spectroscopic comparison and the relevance of this compound, the following diagrams are provided.

Spectroscopic_Data_Comparison_Workflow cluster_proc Process cluster_comp Comparison Sample_A Supplier A Sample NMR NMR Analysis (¹H, ¹³C) Sample_A->NMR IR FT-IR Analysis Sample_A->IR MS MS Analysis Sample_A->MS Sample_B Supplier B Sample Sample_B->NMR Sample_B->IR Sample_B->MS Sample_C Supplier C Sample Sample_C->NMR Sample_C->IR Sample_C->MS Data_A Data Set A NMR->Data_A Data_B Data Set B NMR->Data_B Data_C Data Set C NMR->Data_C IR->Data_A IR->Data_B IR->Data_C MS->Data_A MS->Data_B MS->Data_C Compare Comparative Analysis Data_A->Compare Data_B->Compare Data_C->Compare Report Final Report & Decision Compare->Report

Caption: Workflow for Spectroscopic Data Comparison.

Benzodiazepine_Synthesis_Pathway ACB This compound Intermediate Acyclated Intermediate ACB->Intermediate + Reagent1 Glycyl Chloride Derivative Reagent1->Intermediate Cyclization Cyclization (e.g., with heat/acid) Intermediate->Cyclization Benzodiazepine Benzodiazepine (e.g., Diazepam) Cyclization->Benzodiazepine

Caption: Synthesis of Benzodiazepines.

Conclusion

This guide provides a framework for the comparative spectroscopic analysis of this compound from different suppliers. While the data presented here is illustrative, it underscores the potential for variability in commercial chemical products. Minor differences in spectroscopic data can indicate the presence of impurities, isomers, or residual solvents, which may have significant implications for downstream applications, particularly in pharmaceutical synthesis. Therefore, it is imperative for researchers and drug development professionals to conduct their own rigorous spectroscopic analysis of all starting materials to ensure the quality, consistency, and safety of their final products.

performance comparison of different catalysts in 2-Amino-5-chlorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-amino-5-chlorobenzophenone, a key intermediate in the pharmaceutical industry for the production of anxiolytics, anticonvulsants, and hypnotic drugs, is a critical process where the choice of catalyst profoundly influences reaction efficiency, product yield, and overall process viability. This guide provides an objective comparison of various catalytic systems employed in the synthesis of this important compound, supported by experimental data to aid researchers in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The selection of a catalyst is pivotal in the synthesis of this compound. The most common synthetic routes involve either the Friedel-Crafts acylation or the reduction of an isoxazole (B147169) intermediate. The performance of several key catalysts in these routes is summarized below.

CatalystSynthetic RouteReactantsReaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Dehydrated Zinc Chloride (ZnCl₂)Friedel-Crafts Acylation4-chloroaniline, 2-fluorobenzoyl chloride200470≥98
Standard Zinc Chloride (ZnCl₂)Friedel-Crafts Acylation4-chloroaniline, 2-fluorobenzoyl chlorideNot specifiedNot specified50≤95
Aluminum Chloride (AlCl₃)Friedel-Crafts AcylationN-tosyl-4-chloroanthranilic acid, Fluorobenzene803~64Not Specified
Palladium on Carbon (Pd/C)Reduction of Isoxazole5-chloro-3-phenyl-2,1-benzisoxazole (B48209), Ammonium (B1175870) formate (B1220265)50-602High (not specified)Not specified
Palladium on Carbon (Pd/C)Reduction of Isoxazole5-chloro-3-phenyl-2,1-benzisoxazole, Hydrogen gas90-1202-3High (not specified)Not specified
Iron PowderReduction of Isoxazole5-chloro-3-phenyl-2,1-benzisoxazole, Hydrochloric acid110Not specifiedNot specified>94

Note: Data for Zinc Chloride and Aluminum Chloride are based on the synthesis of the structurally related 2-Amino-5-chloro-2'-fluorobenzophenone as a direct comparison for this compound synthesis using these catalysts was not available in the reviewed literature. The yield for AlCl₃ is for the combined Friedel-Crafts and detosylation steps.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of synthetic procedures. The following are representative experimental protocols for the synthesis of this compound using different catalytic systems.

Friedel-Crafts Acylation using Dehydrated Zinc Chloride

This method is adapted from the synthesis of a structurally similar compound, 2-amino-5-chloro-2'-fluorobenzophenone.[1]

Catalyst Preparation: Dehydrated zinc chloride is prepared by heating standard zinc chloride at 40-200°C under vacuum until a fine white powder is obtained.[2]

Synthesis:

  • In a 2-liter reaction flask, 280g of o-fluorobenzoyl chloride and 100g of p-chloroaniline are added.

  • The mixture is stirred and heated to 200°C for 2 hours.

  • 150g of the prepared dehydrated zinc chloride is added, and the reaction is continued for another 2 hours at the same temperature.

  • The reaction mixture is then cooled to 150°C, and 1 liter of 20% dilute sulfuric acid is added.

  • The mixture is refluxed for 1 hour and then allowed to cool to room temperature.

  • The cooled mixture is poured over 1 kg of ice.

  • The pH is adjusted to weakly alkaline with NaOH solution to precipitate the product.

  • The precipitate is filtered, washed with 500ml of water, and dried to obtain the crude product.

  • The crude product is recrystallized from 300ml of hot water to yield high-purity 2-amino-5-chloro-2'-fluorobenzophenone.

Reduction of 5-chloro-3-phenyl-2,1-benzisoxazole using Palladium on Carbon and Ammonium Formate

This protocol is based on a patented method for the preparation of this compound.[3]

  • A mixture of methanol, 5-chloro-3-phenyl-2,1-benzisoxazole, palladium-carbon catalyst, and ammonium formate is prepared in a mass ratio of 30:2:0.08:1.7.

  • The mixture is heated to reflux at a temperature between 50°C and 60°C for 2 hours.

  • After the reaction, the mixture is cooled to room temperature.

  • The catalyst is removed by filtration.

  • The resulting filter residue is vacuum-dried at 50°C for 4 hours to obtain this compound.

Reduction of 5-chloro-3-phenyl-2,1-benzisoxazole using Palladium on Carbon and Hydrogen Gas

This alternative reduction method utilizes hydrogen gas.[4][5]

  • Tetrahydrofuran and triethylamine (B128534) are mixed in a reaction vessel.

  • 5-chloro-3-phenyl-2,1-benzisoxazole and a palladium on carbon catalyst are added to the mixture.

  • The air in the reaction vessel is replaced by nitrogen gas (repeated 8 times).

  • Hydrogen gas is then introduced to a pressure of 0.1 MPa.

  • The mixture is magnetically stirred.

  • After the reaction is complete, the mixture is filtered.

  • The obtained filter residue is vacuum-dried to yield this compound.

Reduction of Isoxazole using Iron Powder

This method provides an alternative to precious metal catalysts.[6][7]

  • The raw materials are weighed according to the mass ratio of isoxazole:toluene:iron powder:hydrochloric acid = 1:2.5:0.5:1.2.

  • Toluene and hydrochloric acid are added to a reaction kettle, and stirring is initiated.

  • The isoxazole and iron powder are then added.

  • The mixture is slowly heated to reflux at 110°C and the temperature is maintained.

  • The reaction is monitored by sampling and testing until the content of this compound is ≥94%.

  • Stirring is stopped, and the mixture is left to stand for 15 minutes to separate the iron mud.

  • The solution is subjected to press filtration.

  • The filtrate is cooled, and the product is collected by centrifugation.

  • The wet product is then dried and packaged.

Signaling Pathways and Experimental Workflows

To visualize the general experimental workflow for the synthesis of this compound, a diagram is provided below.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation & Purification Reactants Starting Materials (e.g., p-chloroaniline, benzoyl chloride or 5-chloro-3-phenyl-2,1-benzisoxazole) ReactionVessel Reaction Setup (Solvent, Temperature, Time) Reactants->ReactionVessel Catalyst Catalyst (e.g., ZnCl2, Pd/C, Fe) Catalyst->ReactionVessel Workup Workup (e.g., Quenching, Extraction) ReactionVessel->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Catalyst Performance Analysis

The choice of catalyst significantly impacts the synthesis of this compound.

  • Zinc Chloride (ZnCl₂) : In the context of Friedel-Crafts acylation for a similar molecule, the quality of the ZnCl₂ catalyst is paramount. Using dehydrated ZnCl₂ dramatically improves the yield from approximately 50% to over 70% and purity from ≤95% to ≥98%.[2] This highlights the importance of catalyst preparation.

  • Aluminum Chloride (AlCl₃) : While a potent Lewis acid for Friedel-Crafts reactions, direct comparative data for the synthesis of this compound is limited. Its application in synthesizing related compounds suggests it is a viable, though potentially less efficient, alternative to optimized ZnCl₂ systems.[1]

  • Palladium on Carbon (Pd/C) : This catalyst is effective for the reduction of the isoxazole intermediate. It can be used with different hydrogen sources, such as ammonium formate or hydrogen gas, offering flexibility in reaction setup.[3][4] This method is often preferred for its high efficiency and cleaner reaction profiles compared to some older methods.

  • Iron Powder : As a reducing agent, iron powder offers a cost-effective and environmentally benign alternative to precious metal catalysts like palladium.[6] The process is suitable for large-scale industrial production. However, the reaction conditions, such as high temperature and the use of strong acid, might be a consideration for certain applications.

References

Navigating Trace-Level Impurity Analysis: A Comparative Guide to LC-MS/MS Methods for 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Amino-5-chlorobenzophenone is a key starting material in the synthesis of several benzodiazepine (B76468) drugs, and controlling its impurity profile at trace levels is critical for drug safety and efficacy. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative methods for the trace-level analysis of impurities in this compound, supported by experimental data and detailed protocols.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for trace-level quantitative analysis due to its exceptional sensitivity and selectivity.[1] When compared to traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS offers significant advantages for detecting and quantifying impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

Performance Comparison of Analytical Methods

The choice of analytical technique for impurity profiling depends on the specific requirements of the analysis, including the desired sensitivity, the nature of the impurities, and the complexity of the sample matrix. Below is a summary of the quantitative performance of LC-MS/MS compared to other common analytical methods.

Analytical MethodAnalyte/MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Key AdvantagesKey Disadvantages
LC-MS/MS Genotoxic Impurity (AMCOL) in Efavirenz0.07 ppm0.2 ppm>0.999Highest sensitivity and selectivity; ideal for trace and ultra-trace analysis; provides molecular weight information.[2]Higher initial instrument cost and complexity.[3]
HPLC-UV Benzophenone and Benzil0.0015 µg/mL0.005 µg/mL>0.999Robust, cost-effective, and widely available for routine quality control.[4][5]Lower sensitivity compared to LC-MS/MS; susceptible to co-eluting impurities with similar UV spectra.[4]
GC-MS Volatile/Semi-volatile Impurities~5 ng/mL~15 ng/mL>0.998Excellent for analyzing volatile impurities like residual solvents.Not suitable for non-volatile compounds without derivatization.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections provide protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis

Effective sample preparation is critical for removing matrix interferences and ensuring accurate quantification. Common techniques include protein precipitation and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation (for biological matrices)

  • To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.[6]

Protocol 2: Solid-Phase Extraction (SPE) (for complex matrices)

  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 500 µL of the sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte of interest with 1 mL of methanol.

  • Evaporate the eluent to dryness and reconstitute in 100 µL of the initial mobile phase for injection.[6]

LC-MS/MS Method for a Structurally Related Genotoxic Impurity

The following protocol was developed for the trace-level quantification of (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), a genotoxic impurity, and serves as a relevant example for setting up an LC-MS/MS method for impurities in this compound.[2]

Chromatographic Conditions:

  • Column: Luna C18 (2) (100 mm × 4.6 mm, 3.0 µm)

  • Mobile Phase: 5.0 mM ammonium (B1175870) acetate-methanol (35:65, v/v) in isocratic mode

  • Flow Rate: 0.8 mL/min (with a split to 0.2 mL/min into the MS source)

  • Column Temperature: 45 °C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

Diagrams can help clarify complex analytical processes. The following Graphviz diagrams illustrate a typical sample preparation and LC-MS/MS analysis workflow.

cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Sample Sample Collection Extraction Solid-Phase Extraction or Protein Precipitation Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Detection Detection and Quantification Mass_Analysis->Detection

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Define_Objective Define Analytical Objective (e.g., Impurity Profiling) Method_Selection Select Analytical Method (LC-MS/MS, HPLC-UV, etc.) Define_Objective->Method_Selection Method_Development Method Development and Optimization Method_Selection->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Routine_Analysis Routine Sample Analysis Method_Validation->Routine_Analysis Data_Reporting Data Analysis and Reporting Routine_Analysis->Data_Reporting

Caption: Logical workflow for analytical method selection and validation.

References

A Comparative Guide to the Synthesis of 2-Amino-5-chlorobenzophenone Derivatives: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and chemical research, the efficient synthesis of intermediates is a critical factor in the drug development pipeline. 2-Amino-5-chlorobenzophenone and its derivatives are vital precursors for the synthesis of various biologically active compounds, including benzodiazepines.[1][2] This guide provides an objective comparison between conventional and microwave-assisted synthesis (MAOS) for this compound derivatives, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

Microwave-assisted organic synthesis has emerged as a powerful and eco-friendly alternative to conventional heating methods, often leading to significant reductions in reaction times and improvements in product yields.[3][4][5][6][7] This is attributed to the direct and uniform heating of the reaction mixture through the interaction of microwaves with polar molecules, which accelerates reaction rates.[3][8]

Quantitative Data Comparison

The following table summarizes the key quantitative data from a comparative study on the synthesis of a series of this compound derivatives. The data clearly illustrates the advantages of microwave irradiation in terms of reaction time and product yield.[9]

CompoundConventional MethodMicrowave Method
Time (h) Yield (%)
2-(Anilinoacetamido)-5-chlorobenzophenone2265
2-(2-Chloroanilinoacetamido)-5-chlorobenzophenone2562
2-(4-Chloroanilinoacetamido)-5-chlorobenzophenone2468
2-(o-Toluidinoacetamido)-5-chlorobenzophenone2070
2-(p-Toluidinoacetamido)-5-chlorobenzophenone2169
2-(p-Anisidinoacetamido)-5-chlorobenzophenone2860

Data adapted from the synthesis of this compound derivatives, which are structurally similar to the target compounds.[9]

Experimental Protocols

The synthesis of this compound derivatives in this comparative study involves the reaction of 2-(chloroacetamido)-5-chlorobenzophenone with various aniline (B41778) derivatives.[9][10]

Conventional Synthesis Method [9]

  • A mixture of equimolar amounts of 2-(chloroacetamido)-5-chlorobenzophenone and the respective aniline derivative is prepared.

  • Double the molar equivalent of potassium carbonate is added to the mixture.

  • The reactants are dissolved in a suitable solvent, such as dimethylformamide (DMF).

  • The reaction mixture is refluxed for an extended period (20-28 hours), with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate and purify the desired product.

Microwave-Assisted Synthesis Method [9]

  • Equimolar amounts of 2-(chloroacetamido)-5-chlorobenzophenone and the desired aniline derivative are taken in a reaction vessel suitable for microwave synthesis.

  • Potassium carbonate (double the molar equivalent) is added.

  • A minimal amount of DMF is added as the solvent.

  • The reaction vessel is sealed and placed in a microwave synthesizer.

  • The reaction is irradiated with microwaves at a controlled temperature and power for a significantly shorter duration, with progress monitored by TLC.

  • After completion, the product is isolated and purified using standard procedures.

Workflow Visualization

The following diagrams illustrate the general workflows for both the conventional and microwave-assisted synthesis of this compound derivatives.

Synthesis_Workflows cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Reactants & Solvent (2-(chloroacetamido)-5-chlorobenzophenone, Aniline derivative, K2CO3, DMF) conv_reflux Reflux (20-28 hours) conv_start->conv_reflux conv_workup Work-up & Purification conv_reflux->conv_workup conv_product Final Product conv_workup->conv_product mw_start Reactants & Solvent (2-(chloroacetamido)-5-chlorobenzophenone, Aniline derivative, K2CO3, minimal DMF) mw_irrad Microwave Irradiation (Minutes) mw_start->mw_irrad mw_workup Work-up & Purification mw_irrad->mw_workup mw_product Final Product mw_workup->mw_product

Caption: A comparison of the experimental workflows for conventional and microwave-assisted synthesis.

Conclusion

The comparative data and experimental protocols clearly demonstrate that microwave-assisted synthesis offers a significantly more efficient route for the preparation of this compound derivatives.[9] The dramatic reduction in reaction time from hours to minutes, coupled with a general improvement in product yields, makes it an attractive alternative to conventional heating methods.[5][9] For researchers and professionals in drug development, the adoption of microwave technology can lead to accelerated discovery and optimization of lead compounds, ultimately streamlining the drug development pipeline.[9] Furthermore, the reduced energy consumption and potential for decreased solvent use align with the principles of green chemistry, making microwave-assisted synthesis a more sustainable approach.[3][4][8]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety protocols and logistical plans for the handling and disposal of 2-Amino-5-chlorobenzophenone (CAS No: 719-59-5). Adherence to these procedures is paramount for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Summary: this compound is a chemical compound that poses several health risks. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, strict adherence to safety protocols is essential to minimize exposure and mitigate potential harm.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]Protects against serious eye irritation from dust particles.[1][2][5]
Skin Protection Chemical-resistant gloves (material to be determined by a risk assessment, considering the solvent used) and a lab coat or other protective clothing.Prevents skin contact and subsequent irritation.[1][2][5]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A dust mask (type N95 or equivalent) is recommended where dust may be generated.[5][7]Protects the respiratory tract from irritation due to inhalation of dust.[1][2][5]

Experimental Protocol: Safe Handling and Disposal

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

1. Preparation and Engineering Controls:

  • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize airborne concentrations.[5]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

  • Keep the container of this compound tightly closed when not in use.[5]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as specified in the table above.

  • Inspect gloves for any signs of degradation or puncture before use.

3. Handling and Use:

  • Avoid direct contact with the skin and eyes.[2][3][6]

  • Take precautions to avoid the formation and inhalation of dust.[2][3][6]

  • Weigh and transfer the compound within the fume hood.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[8]

4. Doffing and Disposal of Contaminated PPE:

  • Remove PPE in a manner that avoids cross-contamination.

  • Follow proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated, properly labeled container.[2]

  • Non-disposable PPE should be decontaminated according to established laboratory procedures.

5. Waste Disposal Plan:

  • Waste Segregation: this compound is a halogenated organic compound and must be segregated from non-halogenated waste streams.[1]

  • Waste Containers: Use designated, clearly labeled, and compatible waste containers (e.g., high-density polyethylene) for solid and liquid waste.

  • Disposal Method: The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[1][2] High-temperature incineration is a common and effective treatment method.[1] Alternatively, the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not pour down the drain. [1]

Workflow for Safe Handling of this compound

A Start: Prepare to Handle This compound B Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible A->B C Select and Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - N95 Respirator (if dust risk) B->C D Handle Chemical in Fume Hood: - Weigh and Transfer - Avoid Dust Generation C->D E Post-Handling Procedures D->E K Spill or Exposure? D->K F Decontaminate Work Area E->F G Segregate and Label Waste: - Halogenated Organic Waste F->G H Properly Doff and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I J End of Process I->J K->E No L Follow Emergency Procedures: - Evacuate if necessary - Use Eyewash/Shower - Seek Medical Attention K->L Yes L->J

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chlorobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Amino-5-chlorobenzophenone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。